molecular formula C29H27N3OS B12385429 Tmv-IN-6

Tmv-IN-6

Cat. No.: B12385429
M. Wt: 465.6 g/mol
InChI Key: BMLTUNUPACSSLB-VSGBNLITSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tmv-IN-6 is a useful research compound. Its molecular formula is C29H27N3OS and its molecular weight is 465.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H27N3OS

Molecular Weight

465.6 g/mol

IUPAC Name

1-benzyl-3-[(1R,2R)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-diphenylethyl]thiourea

InChI

InChI=1S/C29H27N3OS/c33-26-19-11-10-18-25(26)21-30-27(23-14-6-2-7-15-23)28(24-16-8-3-9-17-24)32-29(34)31-20-22-12-4-1-5-13-22/h1-19,21,27-28,33H,20H2,(H2,31,32,34)/t27-,28-/m1/s1

InChI Key

BMLTUNUPACSSLB-VSGBNLITSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N=CC4=CC=CC=C4O

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N=CC4=CC=CC=C4O

Origin of Product

United States

Foundational & Exploratory

Tmv-IN-6: A Technical Whitepaper on its Mechanism of Action as a Tobacco Mosaic Virus (TMV) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tmv-IN-6, also identified in scientific literature as Compound 4g, is a novel antiviral agent demonstrating significant inhibitory activity against the Tobacco Mosaic Virus (TMV). Its primary mechanism of action is the direct interference with viral assembly, a critical step in the TMV replication cycle. This compound binds to the TMV coat protein (CP), preventing the proper formation of the viral capsid and the encapsidation of the viral RNA genome. This document provides a comprehensive overview of the available technical data on this compound, including its quantitative antiviral efficacy, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Core Mechanism of Action: Inhibition of TMV Assembly

This compound exerts its antiviral effect by directly targeting the Tobacco Mosaic Virus coat protein (CP). The TMV virion is a rod-shaped structure composed of approximately 2,130 identical CP subunits arranged in a helical structure around a single-stranded RNA genome. The proper assembly of these CP subunits is essential for the formation of stable, infectious viral particles.

This compound disrupts this process by binding to the TMV CP.[1] This binding event is thought to induce conformational changes in the CP or sterically hinder the protein-protein and protein-RNA interactions necessary for the elongation of the viral particle. By interfering with the assembly of the TMV CP and RNA, this compound effectively halts the production of new virions, thereby limiting the spread of the infection within the host plant.[1]

Quantitative Antiviral Data

The in vivo antiviral activity of this compound (Compound 4g) has been evaluated, demonstrating its potential as a plant virucide. The following table summarizes the available quantitative data from a study on hydrogenated ferulic acid derivatives, where this compound was identified as compound 4g.

CompoundConcentration (µg/mL)Protection Activity (%)Curative Activity (%)Inactivation Activity (%)Reference
This compound (Compound 4g) 50022.8Not ReportedNot Reported[2]
Ribavirin (Control)50032.632.6Not Reported[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.

In Vivo Anti-TMV Activity Assay (Half-Leaf Method)

This method is a standard procedure for assessing the efficacy of antiviral compounds against TMV in a host plant model, typically Nicotiana glutinosa, which forms localized necrotic lesions upon infection.

4.1.1. Virus Purification:

  • Tobacco Mosaic Virus (TMV, U1 strain) is propagated in systemically infected Nicotiana tabacum plants.

  • Infected leaves are homogenized in a phosphate buffer (e.g., 0.1 M, pH 7.2).

  • The homogenate is clarified by centrifugation after emulsification with an organic solvent like chloroform or a mixture of chloroform and butanol.

  • The virus is then precipitated from the aqueous phase by adding polyethylene glycol (PEG) and sodium chloride, followed by incubation and centrifugation.

  • The resulting pellet is resuspended in buffer and subjected to differential centrifugation to further purify the virus particles.

  • The final concentration of the purified TMV is determined spectrophotometrically.

4.1.2. Antiviral Assays:

  • Protective Activity Assay:

    • The compound solution (e.g., this compound at 500 µg/mL) is applied to one half of a Nicotiana glutinosa leaf, while the other half is treated with a solvent control.

    • After a defined period (e.g., 24 hours), the entire leaf is mechanically inoculated with a suspension of purified TMV.

    • Plants are maintained in a controlled environment (e.g., greenhouse) for 2-3 days to allow for lesion development.

    • The number of local lesions on both halves of the leaf is counted.

    • The percentage of protection is calculated using the formula: [(C - T) / C] * 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

  • Curative Activity Assay:

    • The entire Nicotiana glutinosa leaf is first mechanically inoculated with a TMV suspension.

    • After a defined period (e.g., 24 hours), the compound solution is applied to one half of the infected leaf, and the solvent control to the other half.

    • Plants are maintained in a controlled environment for 2-3 days.

    • The number of local lesions is counted, and the curative activity is calculated using the same formula as for the protective assay.

  • Inactivation Activity Assay:

    • A solution of the purified TMV is mixed with the compound solution and incubated for a specific time (e.g., 30 minutes).

    • A control solution of TMV is mixed with the solvent.

    • The mixtures are then separately inoculated onto opposite halves of a Nicotiana glutinosa leaf.

    • Plants are maintained in a controlled environment for 2-3 days.

    • The number of local lesions is counted, and the inactivation activity is calculated.

Visualizations

Signaling Pathway and Mechanism of Action

The primary mechanism of this compound is direct inhibition of a key viral process rather than modulation of a host signaling pathway. The following diagram illustrates this inhibitory action.

Tmv_IN_6_Mechanism cluster_virus_lifecycle TMV Assembly Process TMV_RNA Viral RNA Assembly Self-Assembly TMV_RNA->Assembly TMV_CP Coat Protein (CP) Subunits TMV_CP->Assembly Virion Infectious TMV Virion Assembly->Virion Tmv_IN_6 This compound Tmv_IN_6->TMV_CP Binds to Tmv_IN_6->Assembly Inhibits

Mechanism of this compound inhibition of TMV assembly.
Experimental Workflow: In Vivo Antiviral Activity Assay

The following diagram outlines the workflow for the half-leaf method used to assess the antiviral activity of this compound.

Antiviral_Assay_Workflow cluster_preparation Preparation cluster_assay Half-Leaf Assay on N. glutinosa cluster_analysis Data Analysis Virus_Purification Purify TMV from N. tabacum Inoculation Mechanically Inoculate Entire Leaf with TMV Virus_Purification->Inoculation Compound_Prep Prepare this compound Solution Application Apply Compound (Test Half) & Control (Control Half) Compound_Prep->Application Application->Inoculation For Protective Assay Inoculation->Application For Curative Assay Incubation Incubate Plant (2-3 days) Inoculation->Incubation Lesion_Count Count Necrotic Lesions Incubation->Lesion_Count Calculation Calculate % Inhibition Lesion_Count->Calculation

Workflow for the in vivo half-leaf antiviral assay.

References

In-Depth Technical Guide to the Antiviral Properties of Tmv-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tmv-IN-6 is a novel synthetic compound demonstrating significant antiviral and fungicidal properties. This document provides a comprehensive technical overview of its core antiviral activities, primarily against the Tobacco Mosaic Virus (TMV). This compound, also identified as Compound 4g in scientific literature, functions as a potent inhibitor of viral assembly. Its mechanism of action involves direct binding to the TMV coat protein (CP), thereby interfering with the crucial process of CP and viral RNA assembly. This guide synthesizes the available quantitative data, details the experimental methodologies for its evaluation, and visualizes its mechanism of action and experimental workflows.

Core Antiviral Properties and Mechanism of Action

This compound is a chalcone derivative containing a 1,2,4-triazine moiety.[1][2] Its primary antiviral activity is targeted against the Tobacco Mosaic Virus (TMV), a widespread and economically significant plant pathogen. The fundamental mechanism of action of this compound is the inhibition of viral particle assembly.[3][] This is achieved through the binding of this compound to the TMV coat protein (CP).[3][] This interaction disrupts the normal process of viral capsid formation, a critical step in the viral replication cycle. By preventing the proper assembly of the viral RNA and coat proteins, this compound effectively neutralizes the virus's ability to propagate and infect host cells.

Quantitative Antiviral Activity

The antiviral efficacy of this compound (Compound 4g) has been quantified through various in vivo assays against TMV. The compound has demonstrated notable curative, protective, and inactivation activities. The following table summarizes the key quantitative data from the primary research publication.

Activity Type EC50 (μg/mL) Control Compound (Ningnanmycin) EC50 (μg/mL)
Curative Activity17.581.5
Protective Activity79.482.3
Inactivation Activity>5001.1

Data sourced from "Novel chalcone derivatives containing a 1,2,4-triazine moiety: design, synthesis, antibacterial and antiviral activities".[2]

Experimental Protocols

The evaluation of this compound's antiviral properties involved specific and reproducible experimental methodologies. The following sections detail the protocols for the key assays performed.

Antiviral Activity Assay (Half-Leaf Method)

The in vivo antiviral activity of this compound against TMV was determined using the half-leaf method on tobacco plants (Nicotiana tabacum L.).

  • Virus Inoculation: The upper leaves of healthy tobacco plants of the same age were selected. The whole leaves were inoculated with a TMV suspension (6 x 10^-3 mg/mL).

  • Compound Application:

    • Curative Activity: The left side of each inoculated leaf was smeared with a solution of this compound, while the right side was treated with a solvent control.

    • Protective Activity: The left side of each leaf was smeared with the this compound solution before inoculation with the virus. The right side was treated with the solvent control.

    • Inactivation Activity: this compound was mixed with the TMV suspension before inoculation on the left side of the leaves. The right side was inoculated with a mixture of the virus and the solvent control.

  • Incubation and Observation: The plants were kept in a greenhouse, and the number of local lesions on each half-leaf was recorded 3-4 days post-inoculation.

  • Data Analysis: The inhibition rate was calculated using the formula: Inhibition rate (%) = [(Number of lesions on control side - Number of lesions on treated side) / Number of lesions on control side] x 100%. The EC50 values were then calculated based on the inhibition rates at different concentrations of the compound.

Synthesis of this compound (Compound 4g)

The synthesis of this compound is a multi-step process involving the creation of chalcone derivatives containing a 1,2,4-triazine moiety. The general synthetic route is as follows:

  • Synthesis of Intermediate Chalcones: Substituted acetophenones are reacted with substituted benzaldehydes in the presence of a base to form the chalcone backbone.

  • Introduction of the 1,2,4-triazine Moiety: The chalcone is then reacted with a 1,2,4-triazine precursor to yield the final compound, this compound.

For a detailed, step-by-step synthesis protocol, please refer to the supplementary information of the primary research article.[2]

Visualizations

Signaling Pathway: Inhibition of TMV Assembly

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the assembly of the Tobacco Mosaic Virus.

TMV_Assembly_Inhibition cluster_virus Tobacco Mosaic Virus (TMV) cluster_assembly Viral Assembly TMV_RNA Viral RNA Assembly Assembly of CP and RNA TMV_RNA->Assembly TMV_CP Coat Protein (CP) TMV_CP->Assembly TMV_CP->Assembly Virion Intact Virion Assembly->Virion Assembly->Virion Inhibited Tmv_IN_6 This compound Tmv_IN_6->TMV_CP Binds to

Caption: Mechanism of this compound action on TMV assembly.

Experimental Workflow: Antiviral Activity Assay

This diagram outlines the workflow for assessing the antiviral activity of this compound using the half-leaf method.

Antiviral_Assay_Workflow start Start inoculation Inoculate Tobacco Leaves with TMV start->inoculation treatment Apply this compound Solution to Half-Leaf inoculation->treatment incubation Incubate Plants in Greenhouse treatment->incubation observation Count Local Lesions incubation->observation analysis Calculate Inhibition Rate and EC50 observation->analysis end End analysis->end

Caption: Workflow of the half-leaf antiviral assay.

Conclusion

This compound represents a promising lead compound in the development of novel antiviral agents against plant pathogens like the Tobacco Mosaic Virus. Its well-defined mechanism of action, centered on the inhibition of viral assembly through binding to the coat protein, provides a clear target for further optimization and drug development efforts. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and scientists to build upon in the ongoing search for effective and sustainable solutions to combat viral diseases in agriculture. Further in vivo studies and field trials are warranted to fully assess the potential of this compound as a commercial antiviral agent.

References

An In-depth Technical Guide on the Binding Affinity of Small Molecule Inhibitors to Tobacco Mosaic Virus (TMV) Coat Protein

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor designated "Tmv-IN-6" is not publicly available. This guide utilizes data for Ningnanmycin (NNM) , a well-characterized inhibitor of the Tobacco Mosaic Virus (TMV) coat protein, as a representative example to illustrate the principles of binding affinity analysis.

Introduction

The Tobacco Mosaic Virus (TMV) is a well-studied plant virus that has served as a model system in virology and molecular biology.[1][2][3][4] Its coat protein (CP) is a crucial component for viral assembly, stability, and infection.[1][2][5] The self-assembly of TMV CP into a helical structure encapsidating the viral RNA is a critical step in the viral life cycle.[1][4][6] Consequently, the TMV CP has emerged as a promising target for the development of antiviral agents. Small molecules that can bind to the CP and disrupt its assembly or function represent a key strategy in the development of novel plant protection agents. This guide provides a technical overview of the binding affinity of a representative small molecule inhibitor, Ningnanmycin (NNM), to the TMV coat protein.

Quantitative Binding Affinity Data

The binding affinity of Ningnanmycin (NNM) and another inhibitor, Antofine (ATF), to the TMV coat protein disk has been quantified using Isothermal Titration Calorimetry (ITC). The results are summarized in the table below.

CompoundDissociation Constant (Kd)Stoichiometry (N)Enthalpy Change (ΔH)Gibbs Free Energy Change (ΔG)
Ningnanmycin (NNM)3.3 µM4100 - 4632 molecules per CP diskNot explicitly stated≈ -7.5 kcal/mol
Antofine (ATF)38.8 µM39 - 40 molecules per CP diskNot explicitly stated≈ -5.6 kcal/mol

Data sourced from a study by Chen et al.[7]

The lower dissociation constant (Kd) of NNM indicates a higher binding affinity to the TMV CP disk compared to ATF.[7] The negative Gibbs free energy change (ΔG) for both compounds signifies that the binding process is spontaneous.[7]

Experimental Protocols

The primary method used to determine the binding affinity of NNM to the TMV CP disk was Isothermal Titration Calorimetry (ITC).[7]

1. Expression and Purification of TMV Coat Protein:

  • The TMV coat protein (CP) fused to a 6-His-tag is expressed in a prokaryotic expression system (e.g., E. coli).[7]

  • The expressed protein is purified using the 6-His-tag.[7]

  • The 6-His-tag is subsequently cleaved from the TMV CP using thrombin.[7]

  • The purified TMV CP is primarily in the form of tetramers in a solution of 10 mM sodium phosphate and 100 mM sodium chloride (pH 7.2).[7]

  • To form the disk structure (~34 subunits), the tetramers are incubated in the same buffer at 295 K for over 12 hours.[7]

2. Isothermal Titration Calorimetry (ITC):

  • Objective: To measure the heat changes that occur upon the binding of a ligand (NNM) to a macromolecule (TMV CP disk) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

  • Instrumentation: A high-sensitivity isothermal titration calorimeter is used.

  • Sample Preparation:

    • The purified TMV CP disk solution (e.g., 0.5 mM) is placed in the sample cell of the calorimeter.[7]

    • The inhibitor solution (e.g., 0.5 mM NNM) is loaded into the injection syringe.[7]

    • Both solutions are prepared in the same buffer (e.g., 10 mM sodium phosphate, 100 mM sodium chloride, pH 7.2) to minimize heat of dilution effects.

  • Titration:

    • A series of small, precise injections of the NNM solution are made into the TMV CP disk solution in the sample cell.

    • The heat released or absorbed during the binding interaction after each injection is measured.

  • Data Analysis:

    • The raw data, a series of heat-flow spikes corresponding to each injection, is integrated to obtain the heat change per injection.

    • These values are then plotted against the molar ratio of the inhibitor to the CP disk.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kd, n, and ΔH.

Visualizations

Experimental Workflow for TMV CP Binding Affinity Determination

experimental_workflow start Start expression TMV CP Gene Expression in Prokaryotic System start->expression purification Purification of 6-His-tagged TMV CP expression->purification cleavage Thrombin Cleavage of 6-His-tag purification->cleavage assembly Self-assembly of CP into Disk Structure cleavage->assembly itc_prep ITC Sample Preparation (CP Disk and Inhibitor) assembly->itc_prep itc_run Isothermal Titration Calorimetry (ITC) Run itc_prep->itc_run data_analysis Data Analysis and Thermodynamic Parameter Determination itc_run->data_analysis end End data_analysis->end

Caption: Workflow for determining the binding affinity of an inhibitor to TMV coat protein.

Logical Relationship of TMV Inhibition

inhibition_pathway inhibitor Small Molecule Inhibitor (e.g., NNM) cp_disk TMV CP Disk (Assembly Intermediate) inhibitor->cp_disk Binding inhibition_node Inhibition of Assembly inhibitor->inhibition_node cp_monomer TMV Coat Protein (Monomer/Tetramer) cp_monomer->cp_disk Self-Assembly virion Intact TMV Virion (Infectious Particle) cp_disk->virion Assembly cp_disk->inhibition_node viral_rna Viral RNA viral_rna->virion Assembly inhibition_node->virion Prevents

Caption: Inhibition of TMV assembly by a small molecule binding to the coat protein disk.

Mechanism of Action

Ningnanmycin (NNM) is classified as a curative agent that inhibits virus replication and proliferation.[7] The binding of NNM to the TMV CP disk has been shown to disrupt the normal assembly process of the virus.[7] Specifically, studies have revealed that NNM can disassemble the four-layer aggregate disk of the TMV CP into trimers.[7] This interference with the proper formation of the protein coat is a key aspect of its antiviral activity, as the coat protein is essential for protecting the viral RNA and facilitating infection.[1] The interaction between NNM and the TMV CP disk is believed to involve hydrogen-bonding networks.[7]

Conclusion

The study of the binding affinity of small molecules to the TMV coat protein is a critical area of research for the development of new antiviral strategies in agriculture. The quantitative data and experimental protocols presented here, using Ningnanmycin as a case study, provide a framework for understanding and evaluating potential inhibitors. The disruption of TMV CP assembly through high-affinity binding represents a viable mechanism for controlling TMV infection. Further research into novel compounds, potentially including the yet-to-be-characterized this compound, will continue to advance this field.

References

Technical Guide: Preliminary Toxicity and Characterization of Tmv-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly accessible data from specific preliminary toxicity studies for the compound identified as Tmv-IN-6 (also known as Compound 4g) is not available. This guide provides a summary of the known characteristics of this compound, the general safety profile of the Tobacco Mosaic Virus (TMV) platform it targets, and standardized methodologies relevant for its future toxicological assessment.

Introduction to this compound

This compound (Compound 4g) is a novel compound identified as a potent antiviral and fungicidal agent.[1][2][3] Its primary mechanism of action is the inhibition of Tobacco Mosaic Virus (TMV) replication by interfering with the viral assembly process.[1][3] this compound binds to the TMV coat protein (CP), thereby disrupting the spontaneous and highly organized self-assembly of the coat protein subunits and viral RNA into complete virions.[1][3]

Safety Profile of the Tobacco Mosaic Virus (TMV) Nanoparticle Platform

While direct toxicity data for this compound is unavailable, the safety of its biological target, the Tobacco Mosaic Virus, has been extensively studied. TMV is a plant virus that does not infect or replicate in mammals.[4] When used as a nanoparticle (VNP) scaffold for drug delivery and other biomedical applications, TMV is considered safe, non-toxic, biocompatible, and biodegradable.[5][6] Studies have shown that TMV-based nanoparticles can be administered intravenously at high doses without causing clinical toxicity, hemolysis, or coagulation.[4] This inherent safety makes the TMV platform an attractive target for developing antiviral agents.

Quantitative Data on Related TMV Inhibitors

To provide context for the activity of compounds targeting TMV, the following table summarizes publicly available efficacy data for other known TMV inhibitors. It is critical to note that these are measures of antiviral activity, not toxicity, and do not represent data for this compound.

Compound NameTypeReported Activity (EC₅₀ / IC₅₀)
Antiviral agent 14Antiviral AgentEC₅₀: 135.5 µg/mL (against TMV)
TMV-IN-10 (compound 4h)Arecoline DerivativeEC₅₀: 146 µg/mL
7-Deoxy-trans-dihydronarciclasineAlkaloidIC₅₀: 1.80 µM
Lobaric acidDepsipeptideReduces pathological changes at 250 µM

Table 1: Antiviral activity of various compounds that inhibit Tobacco Mosaic Virus. Data is provided for contextual purposes only.[3]

Experimental Protocols for Toxicity Assessment

A primary step in assessing the toxicity of a novel compound like this compound involves in vitro cytotoxicity assays. The following is a detailed, generalized protocol for such an experiment.

4.1 Objective: To determine the concentration at which this compound induces cell death in a selected mammalian cell line over a defined exposure period.

4.2 Materials:

  • Selected mammalian cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound compound, dissolved in a suitable vehicle (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Opaque-walled 96-well microplates

  • Cytotoxicity detection reagent (e.g., a cell-impermeable DNA-binding dye like CellTox™ Green, or reagents for an MTT or LDH assay)

  • Positive control (e.g., a known cytotoxic agent like doxorubicin)

  • Vehicle control (e.g., DMSO at the highest concentration used for this compound dilution)

  • Microplate reader with fluorescence or absorbance capabilities

4.3 Procedure:

  • Cell Seeding: Culture the selected cell line to ~80% confluency. Trypsinize, count, and dilute the cells to a predetermined seeding density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in the chosen vehicle. Create a series of serial dilutions of the compound in complete culture medium to achieve the final desired test concentrations. Also prepare solutions for the positive control and vehicle control.

  • Cell Dosing: After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound, the positive control, or the vehicle control. Include wells with untreated cells as a negative control.

  • Incubation: Return the plate to the incubator and expose the cells to the compound for a specified period (e.g., 24, 48, or 72 hours).[8]

  • Cytotoxicity Measurement (Example using a DNA-binding dye):

    • Equilibrate the assay plate and reagents to room temperature.[8]

    • Add the fluorescent DNA-binding dye reagent to each well as per the manufacturer's instructions. This dye cannot cross the intact membrane of live cells but enters dead cells, binds to DNA, and fluoresces.

    • Incubate the plate for 15-30 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485nmEx / 520nmEm).[8]

  • Data Analysis:

    • Subtract the average fluorescence of the "no cell" control wells from all other measurements to correct for background.

    • Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control (100% cytotoxicity) and negative/vehicle control (0% cytotoxicity).

    • Plot the percentage of cytotoxicity against the log of the this compound concentration and use a non-linear regression analysis to determine the IC₅₀ (half-maximal inhibitory concentration), which represents the concentration of the compound that causes 50% cell death.

Visualization of Mechanism and Workflows

5.1 Proposed Mechanism of Action of this compound

The primary proposed mechanism for this compound is the disruption of viral particle assembly. The following diagram illustrates this inhibitory action.

G cluster_0 Normal TMV Assembly cluster_1 Inhibited Assembly by this compound CP Coat Protein (CP) Subunits Assembly Self-Assembly CP->Assembly RNA Viral RNA RNA->Assembly Virion Infectious TMV Virion Assembly->Virion CP_i Coat Protein (CP) Subunits Block Assembly Blocked CP_i->Block RNA_i Viral RNA RNA_i->Block TmvIN6 This compound TmvIN6->CP_i Binds to CP

Caption: Proposed mechanism of this compound inhibiting TMV assembly.

5.2 Experimental Workflow for In Vitro Cytotoxicity

The logical flow of the experimental protocol described in Section 4.0 is visualized below.

G A 1. Seed Mammalian Cells in 96-well Plate B 2. Incubate for 24h (Cell Adherence) A->B D 4. Treat Cells with Compound (and Controls) B->D C 3. Prepare Serial Dilutions of this compound C->D E 5. Incubate for 24-72h (Exposure) D->E F 6. Add Cytotoxicity Reagent (e.g., Dye) E->F G 7. Measure Signal (Fluorescence/Absorbance) F->G H 8. Analyze Data & Calculate IC₅₀ G->H

Caption: Workflow for a standard in vitro cytotoxicity assay.

References

Methodological & Application

Application Notes and Protocols for Tmv-IN-6: An In Vitro Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for evaluating the in vitro activity of Tmv-IN-6, a novel inhibitor of Tobacco Mosaic Virus (TMV). This compound, also identified as Compound 4g, functions as an antiviral and fungicidal agent by impeding the assembly of the Tobacco Mosaic Virus through binding to its coat protein (CP) and interfering with the interaction between the coat protein and viral RNA.[1][2][3]

Mechanism of Action

This compound targets the TMV coat protein, a crucial component for the formation of the viral capsid. By binding to the coat protein, this compound disrupts the self-assembly process of the coat protein subunits around the viral RNA. This inhibition of virion assembly effectively neutralizes the virus's ability to infect and replicate within a host.

Tmv-IN-6_Mechanism_of_Action cluster_0 Normal TMV Assembly cluster_1 Inhibition by this compound TMV_RNA TMV RNA Virion Assembled TMV Virion TMV_RNA->Virion encapsidation CP_Subunits Coat Protein (CP) Subunits CP_Subunits->Virion self-assembly Tmv_IN_6 This compound Inhibited_Complex Inhibited CP-Tmv-IN-6 Complex Tmv_IN_6->Inhibited_Complex CP_Subunits_Inhibited CP Subunits CP_Subunits_Inhibited->Inhibited_Complex No_Virion No Virion Assembly Inhibited_Complex->No_Virion inhibition

Caption: Mechanism of this compound action.

Quantitative Data

A comprehensive summary of the inhibitory activity of this compound would typically be presented in a tabular format. However, specific quantitative data such as IC50 or EC50 values for this compound are not publicly available in the searched literature. Researchers are advised to determine these values empirically using the protocols outlined below.

Assay TypeParameterThis compound Value
TMV Assembly Inhibition AssayIC50Not available
In Vitro Antiviral Activity AssayEC50Not available

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the activity of this compound.

Protocol 1: In Vitro TMV Coat Protein Assembly Inhibition Assay

This assay is designed to directly measure the inhibitory effect of this compound on the self-assembly of TMV coat protein.

Materials:

  • Purified TMV Coat Protein (CP)

  • TMV RNA

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assembly Buffer (e.g., 10 mM sodium phosphate, 100 mM sodium chloride, pH 7.2)

  • Negative control (solvent vehicle)

  • Positive control (e.g., a known TMV assembly inhibitor)

  • Size Exclusion Chromatography (SEC) system or Native-PAGE equipment

  • Transmission Electron Microscope (TEM) (optional)

Procedure:

  • Preparation of TMV CP: Purify TMV CP from infected tobacco plants or express and purify recombinant TMV CP. The purified protein should be in a disassembled state (e.g., as tetramers).

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing purified TMV CP at a final concentration of 0.5 - 1 mg/mL in assembly buffer.

    • Add varying concentrations of this compound to the reaction mixtures. Ensure the final solvent concentration is consistent across all samples and does not exceed a level that affects protein assembly (typically <1%).

    • Include a negative control (solvent only) and a positive control.

  • Initiation of Assembly: To initiate the assembly of the coat protein into disks or virus-like particles, incubate the reaction mixtures at room temperature (approximately 25°C) for a defined period (e.g., 30 minutes to 1 hour).

  • Analysis of Assembly Inhibition:

    • Size Exclusion Chromatography (SEC): Analyze the reaction mixtures by SEC. Uninhibited assembly will result in the formation of higher molecular weight species (disks or rods), which will elute earlier than the disassembled CP subunits. The presence of this compound is expected to result in a shift in the elution profile towards lower molecular weight species.

    • Native Polyacrylamide Gel Electrophoresis (Native-PAGE): Separate the reaction mixtures on a native polyacrylamide gel. Assembled structures will migrate slower than the disassembled subunits. Inhibition by this compound will be observed as a decrease in the band corresponding to the assembled particles and an increase in the band for the subunits.

    • Transmission Electron Microscopy (TEM) (Optional): For a visual confirmation, the reaction mixtures can be negatively stained and observed under a TEM. In the absence of the inhibitor, rod-like virus particles or disk-like structures should be visible. In the presence of this compound, a reduction in these structures would be expected.

TMV_Assembly_Inhibition_Workflow Start Start: Prepare TMV CP and this compound Mix Mix TMV CP with varying concentrations of this compound in Assembly Buffer Start->Mix Incubate Incubate to allow for assembly Mix->Incubate Analyze Analyze the reaction mixture Incubate->Analyze SEC Size Exclusion Chromatography (SEC) Analyze->SEC Native_PAGE Native-PAGE Analyze->Native_PAGE TEM Transmission Electron Microscopy (TEM) Analyze->TEM End End: Determine IC50 SEC->End Native_PAGE->End TEM->End

Caption: Workflow for TMV Assembly Inhibition Assay.

Protocol 2: In Vitro Antiviral Activity Assay (Local Lesion Assay)

This assay evaluates the ability of this compound to inhibit TMV infection in a plant-based system.

Materials:

  • Nicotiana glutinosa or other local lesion host plants

  • Purified TMV

  • This compound (dissolved in a suitable solvent)

  • Inoculation Buffer (e.g., phosphate buffer)

  • Carborundum (abrasive)

  • Negative control (solvent vehicle)

  • Positive control (e.g., a known antiviral agent)

Procedure:

  • Plant Preparation: Use healthy, young Nicotiana glutinosa plants with well-developed leaves.

  • Inoculum Preparation:

    • Prepare a solution of purified TMV in inoculation buffer at a concentration known to produce a countable number of local lesions (e.g., 50-100 lesions per leaf).

    • Prepare a series of inocula containing a fixed concentration of TMV and varying concentrations of this compound.

    • Include a negative control (TMV with solvent) and a positive control.

  • Inoculation:

    • Lightly dust the upper surface of the leaves with carborundum.

    • Mechanically inoculate one half of each leaf with the control TMV solution and the other half with a TMV solution containing this compound. This half-leaf method helps to minimize variation between individual plants.

    • Gently rub the inoculum onto the leaf surface.

  • Incubation: Keep the inoculated plants in a controlled environment (e.g., greenhouse with controlled temperature and light) for 3-5 days to allow for the development of local lesions.

  • Data Collection and Analysis:

    • Count the number of local lesions on both the control and treated halves of each leaf.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Number of lesions in control - Number of lesions in treatment) / Number of lesions in control] x 100

    • Determine the EC50 value, which is the concentration of this compound that causes a 50% reduction in the number of local lesions.

Local_Lesion_Assay_Workflow Start Start: Prepare Plants and Inoculum Prepare_Inoculum Prepare TMV inoculum with varying concentrations of this compound Start->Prepare_Inoculum Inoculate Mechanically inoculate half-leaves of Nicotiana glutinosa Prepare_Inoculum->Inoculate Incubate Incubate plants for 3-5 days Inoculate->Incubate Count Count local lesions on control and treated leaf halves Incubate->Count Analyze Calculate % inhibition and determine EC50 Count->Analyze End End: Assess antiviral activity Analyze->End

Caption: Workflow for the Local Lesion Assay.

Conclusion

The provided protocols offer a foundational framework for the in vitro evaluation of this compound as a Tobacco Mosaic Virus inhibitor. These assays are designed to confirm its mechanism of action by targeting TMV coat protein assembly and to quantify its antiviral efficacy. Researchers should optimize the specific conditions for this compound, such as concentration ranges and incubation times, to obtain robust and reproducible data.

References

Tmv-IN-6: Application Notes and Protocols for Tobacco Mosaic Virus (TMV) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tmv-IN-6, also referred to as Compound 4g, is a novel quinolinyl acylhydrazone derivative demonstrating significant potential as an antiviral agent against Tobacco Mosaic Virus (TMV).[1] This document provides detailed application notes and experimental protocols for the use of this compound in research and development settings. The primary mechanism of action for this compound is the inhibition of TMV assembly through direct binding to the viral coat protein (CP), thereby interfering with the crucial process of virion formation.[1][2]

Quantitative Data Summary

The antiviral efficacy of this compound has been evaluated through various in vivo assays, demonstrating its potential for inactivation, curative, and protective effects against TMV. The following tables summarize the key quantitative data.

Table 1: In Vivo Antiviral Activity of this compound against TMV [1]

Concentration (mg/L)Inactivation Activity (%)Curative Activity (%)Protective Activity (%)
50051.247.646.3
10016.814.015.8

Data is presented as the inhibition rate of TMV-induced local lesions on Nicotiana glutinosa leaves.

Table 2: Binding Affinity of this compound to TMV Coat Protein (TMV-CP) [3]

CompoundDissociation Constant (Kd) (μM)
This compound0.142 ± 0.060
Ribavirin (Control)0.512 ± 0.257

Binding affinity was determined by microscale thermophoresis (MST).

Mechanism of Action: Inhibition of TMV Assembly

This compound exerts its antiviral activity by targeting the TMV coat protein (CP), a critical component for viral replication and assembly. The proposed mechanism involves the following steps:

  • Binding to TMV Coat Protein: this compound binds to the TMV CP subunits with high affinity.[3]

  • Interference with Self-Assembly: This binding disrupts the normal protein-protein interactions between CP subunits, which are essential for the formation of the helical virus particle.[3]

  • Inhibition of Virion Formation: By preventing the proper assembly of the CP around the viral RNA, this compound effectively blocks the formation of new, infectious virus particles.[1]

TMV_Inhibition_by_Tmv_IN_6 cluster_normal Normal TMV Assembly cluster_inhibited Inhibition by this compound TMV_RNA Viral RNA Assembly Self-Assembly TMV_RNA->Assembly CP_Subunits Coat Protein (CP) Subunits CP_Subunits->Assembly Infectious_Virion Infectious TMV Virion Assembly->Infectious_Virion Tmv_IN_6 This compound Bound_CP This compound Bound CP Subunits Tmv_IN_6->Bound_CP Inhibited_Assembly Inhibited Assembly Bound_CP->Inhibited_Assembly No_Virion No Infectious Virion Inhibited_Assembly->No_Virion CP_Subunits2 Coat Protein (CP) Subunits CP_Subunits2->Bound_CP TMV_RNA2 Viral RNA TMV_RNA2->Inhibited_Assembly

Mechanism of this compound Action

Experimental Protocols

The following are detailed protocols for evaluating the antiviral activity of this compound against TMV. These protocols are adapted from established methodologies for testing antiviral compounds in plants.

Preparation of this compound Solutions

For experimental purposes, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Subsequent dilutions to the desired final concentrations (e.g., 500 mg/L and 100 mg/L) should be made using distilled water or a buffer appropriate for the specific assay. A solvent control (e.g., DMSO at the same final concentration) should always be included in the experiments.

In Vivo Antiviral Assays

These assays are typically performed on local lesion host plants, such as Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc, which form necrotic local lesions upon TMV infection. The number of local lesions is indicative of the extent of viral infection.

1. Protective Effect Assay

This assay evaluates the ability of this compound to prevent TMV infection when applied before viral inoculation.

  • Procedure:

    • Select healthy, uniform leaves of the host plant.

    • Apply the this compound solution evenly to the upper surface of the leaves.

    • As a control, apply the solvent solution to a separate set of leaves.

    • Allow the leaves to air dry.

    • After a specified period (e.g., 24 hours), mechanically inoculate the treated and control leaves with a purified TMV suspension (e.g., 50 µg/mL). Inoculation is typically performed by gently rubbing the leaf surface with a cotton swab dipped in the virus suspension and an abrasive like carborundum.

    • Rinse the leaves with water after inoculation.

    • Maintain the plants under controlled greenhouse conditions.

    • Count the number of local lesions on each leaf 3-4 days post-inoculation.

    • Calculate the percent inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.

2. Curative Effect Assay

This assay assesses the ability of this compound to inhibit TMV replication and spread after the plant has been infected.

  • Procedure:

    • Mechanically inoculate healthy host plant leaves with a TMV suspension as described above.

    • After a specified period post-inoculation (e.g., 2 hours), apply the this compound solution to the inoculated leaves.

    • Apply the solvent solution to a control set of inoculated leaves.

    • Maintain the plants under controlled conditions.

    • Count the number of local lesions 3-4 days post-inoculation.

    • Calculate the percent inhibition as described for the protective effect assay.

3. Inactivation Effect Assay

This assay determines the direct effect of this compound on the infectivity of TMV particles.

  • Procedure:

    • Mix a purified TMV suspension with an equal volume of the this compound solution.

    • For the control, mix the TMV suspension with an equal volume of the solvent solution.

    • Incubate the mixtures at room temperature for a specified period (e.g., 30 minutes).

    • Mechanically inoculate host plant leaves with the treated and control virus mixtures.

    • Maintain the plants under controlled conditions.

    • Count the number of local lesions 3-4 days post-inoculation.

    • Calculate the percent inhibition as described previously.

Experimental_Workflow cluster_protective Protective Assay cluster_curative Curative Assay cluster_inactivation Inactivation Assay p1 Apply this compound to Leaves p2 Wait 24h p1->p2 p3 Inoculate with TMV p2->p3 p4 Count Lesions p3->p4 c1 Inoculate with TMV c2 Wait 2h c1->c2 c3 Apply this compound c2->c3 c4 Count Lesions c3->c4 i1 Mix this compound with TMV i2 Incubate 30 min i1->i2 i3 Inoculate Leaves i2->i3 i4 Count Lesions i3->i4

In Vivo Antiviral Assay Workflow
Microscale Thermophoresis (MST) for Binding Affinity

MST is a powerful technique to quantify the binding affinity between this compound and purified TMV coat protein.

  • General Protocol Outline:

    • Purify TMV coat protein.

    • Label the purified TMV-CP with a fluorescent dye.

    • Prepare a serial dilution of this compound.

    • Mix the labeled TMV-CP at a constant concentration with the different concentrations of this compound.

    • Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

    • Analyze the data to determine the dissociation constant (Kd).

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and TMV. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area. Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions. When working with plant viruses, it is important to prevent their spread to other plants by properly decontaminating tools and work surfaces.

References

Application Notes and Protocols: Tmv-IN-6 as a Molecular Probe for TMV Assembly

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco Mosaic Virus (TMV) remains a significant pathogen in agriculture and a model system for understanding viral assembly. The self-assembly of the TMV capsid protein (CP) around the viral RNA is a critical step in its life cycle, making it a prime target for antiviral strategies. Tmv-IN-6 is a novel antiviral and fungicidal agent that has been identified as an inhibitor of TMV assembly.[1][2] It is believed to function by binding to the TMV CP, thereby interfering with the proper formation of the virus particle.[1] This document provides detailed application notes and protocols for utilizing this compound as a molecular probe to study the intricacies of TMV assembly. While specific quantitative data for this compound is not publicly available, this guide leverages data from other known TMV inhibitors and established experimental protocols to provide a comprehensive framework for its application.

Data Presentation: Comparative Antiviral Activity

To provide a context for the potential efficacy of this compound, the following table summarizes the antiviral activities of various compounds known to inhibit TMV. This data can serve as a benchmark when evaluating the performance of this compound.

Compound NameTargetEC50 (µg/mL)IC50 (µM)Reference/Source
NingnanmycinTMV CP208.4 (Curative), 190.1 (Protective)-[3]
TMV-IN-2TMV89.9-[1]
TMV-IN-3TMV120.3-[1]
TMV-IN-10TMV CP146-[1]
Yadanzioside ITMV-4.22[1]
7-Deoxy-trans-dihydronarciclasineTMV-1.80[1]
Antiviral agent 14TMV135.5-[1]
RibavirinViral RNA Polymerase--Commercially available virucide

Experimental Protocols

Protocol 1: In Vitro TMV Coat Protein (CP) Aggregation Assay

This protocol is designed to assess the effect of this compound on the self-assembly of TMV CP in the absence of RNA. The aggregation can be monitored by measuring the increase in turbidity (absorbance) over time.

Materials:

  • Purified TMV Coat Protein (CP)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assembly Buffer (e.g., 100 mM sodium phosphate buffer, pH adjusted to induce aggregation, typically pH 5.0-6.0)

  • Spectrophotometer capable of kinetic measurements at 320 nm

  • 96-well UV-transparent microplates

Procedure:

  • Prepare a stock solution of purified TMV CP in a non-aggregating buffer (e.g., 10 mM sodium phosphate, pH 7.2). Determine the protein concentration using a standard protein assay.

  • Prepare serial dilutions of this compound in the assembly buffer. Also, prepare a vehicle control (buffer with the same concentration of solvent used for this compound).

  • In a 96-well plate, add the assembly buffer and the this compound dilutions or vehicle control.

  • Initiate the aggregation by adding the TMV CP to each well to a final concentration known to induce aggregation (e.g., 0.2-1.0 mg/mL). The final volume in each well should be consistent.

  • Immediately place the plate in the spectrophotometer and begin kinetic measurements of absorbance at 320 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30-60 minutes) at a constant temperature.

  • Plot the absorbance at 320 nm against time for each concentration of this compound and the control.

  • Analyze the data to determine the effect of this compound on the rate and extent of CP aggregation. A reduction in the rate or final absorbance indicates inhibition of assembly.

Protocol 2: In Vitro TMV Reconstitution Assay

This protocol evaluates the ability of this compound to inhibit the assembly of complete TMV virions in the presence of viral RNA.

Materials:

  • Purified TMV Coat Protein (CP)

  • Purified TMV RNA

  • This compound

  • Reconstitution Buffer (e.g., 10 mM sodium phosphate, 100 mM sodium chloride, pH 7.2)

  • Transmission Electron Microscope (TEM) and associated supplies (grids, negative stain)

Procedure:

  • Prepare solutions of purified TMV CP and TMV RNA in the reconstitution buffer. A typical concentration is 6.8 mg/mL for CP and 2 mg/mL for RNA.[4]

  • Prepare different concentrations of this compound in the reconstitution buffer.

  • In separate microcentrifuge tubes, mix the TMV CP with the different concentrations of this compound or a vehicle control. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Add the TMV RNA to each tube to initiate the reconstitution process.

  • Incubate the mixtures at a controlled temperature (e.g., 25°C) for several hours (e.g., 4-24 hours) to allow for virion assembly.

  • After incubation, apply a small aliquot of each reaction mixture to a TEM grid.

  • Negatively stain the grids with a suitable stain (e.g., uranyl acetate).

  • Examine the grids under the TEM to visualize the assembled virus particles.

  • Compare the number and morphology of the virus particles formed in the presence of this compound to the control. A reduction in the number of fully formed, rod-shaped virions indicates inhibition of assembly.

Protocol 3: Antiviral Activity Assay using the Half-Leaf Method

This in vivo assay determines the protective, curative, and inactivating effects of this compound on TMV infection in a host plant.

Materials:

  • Host plants (e.g., Nicotiana tabacum cv. Samsun or a local lesion host like Nicotiana glutinosa)

  • Purified TMV

  • This compound solution at various concentrations

  • Inoculation Buffer (e.g., 0.01 M phosphate buffer, pH 7.0)

  • Carborundum (abrasive)

Procedure:

  • Protective Effect:

    • Select healthy, fully expanded leaves on the host plants.

    • Gently rub the surface of the left half of each leaf with the this compound solution. The right half is treated with a control solution (e.g., buffer with solvent).

    • After a set time (e.g., 2 hours), lightly dust the entire leaf with carborundum and inoculate with a TMV solution.

    • Rinse the leaves with water after inoculation.

  • Curative Effect:

    • Lightly dust the entire leaf with carborundum and inoculate with the TMV solution.

    • After a set time (e.g., 2 hours), gently rub the surface of the left half of each leaf with the this compound solution. The right half is treated with a control solution.

  • Inactivation Effect:

    • Mix the TMV solution with different concentrations of this compound and incubate for a set time (e.g., 30 minutes).

    • Lightly dust the entire leaf with carborundum.

    • Inoculate the left half of the leaf with the TMV/Tmv-IN-6 mixture and the right half with a control TMV solution (mixed with solvent-containing buffer).

  • Observation and Data Analysis:

    • Maintain the plants in a controlled environment (e.g., greenhouse) for 3-5 days.

    • Count the number of local lesions that appear on each half of the leaves.

    • Calculate the percent inhibition for each treatment using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Visualizations

TMV Assembly Pathway and Inhibition by this compound

TMV_Assembly_Inhibition cluster_assembly TMV Assembly Pathway cluster_inhibition Inhibition by this compound CP_Monomer Coat Protein (Monomer/Small Oligomer) CP_Disk 20S Coat Protein Disk (2 layers of 17 subunits) CP_Monomer->CP_Disk Self-assembly Inhibited_CP This compound Bound CP Initiation_Complex Initiation Complex CP_Disk->Initiation_Complex TMV_RNA Viral RNA (with Origin of Assembly) TMV_RNA->Initiation_Complex Elongation Elongation Initiation_Complex->Elongation Dislocation to 'lock-washer' Mature_TMV Mature TMV Virion Elongation->Mature_TMV Addition of CP disks/subunits Tmv_IN_6 This compound Tmv_IN_6->CP_Monomer Binds to CP Inhibited_CP->CP_Disk Prevents Disk Formation Inhibited_CP->Elongation Blocks Elongation

Caption: TMV assembly pathway and points of inhibition by this compound.

Experimental Workflow for Evaluating this compound

Tmv_IN_6_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Purify_CP_RNA Purify TMV CP and RNA Aggregation_Assay CP Aggregation Assay (Turbidity) Purify_CP_RNA->Aggregation_Assay Reconstitution_Assay TMV Reconstitution Assay (TEM) Purify_CP_RNA->Reconstitution_Assay Determine_Inhibition Determine Inhibition of Assembly Aggregation_Assay->Determine_Inhibition Reconstitution_Assay->Determine_Inhibition Calculate_Efficacy Calculate Antiviral Efficacy (%) Determine_Inhibition->Calculate_Efficacy Correlate in vitro and in vivo data Prepare_Plants Prepare Host Plants Half_Leaf_Assay Half-Leaf Method (Protective, Curative, Inactivation) Prepare_Plants->Half_Leaf_Assay Count_Lesions Count Local Lesions Half_Leaf_Assay->Count_Lesions Count_Lesions->Calculate_Efficacy

Caption: Workflow for evaluating this compound as a TMV assembly inhibitor.

Concluding Remarks

This compound holds promise as a molecular probe for dissecting the complex process of TMV assembly. The protocols outlined in this document provide a solid foundation for researchers to investigate its mechanism of action and to quantify its inhibitory effects. Although specific biophysical and biochemical data for this compound are yet to be published, the comparative data and established methodologies presented here offer a clear path forward for its characterization and application in the development of novel antiviral strategies against TMV and potentially other viruses with similar assembly mechanisms. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and to further elucidate the potential of this compound as a valuable research tool.

References

Application Notes and Protocols: Co-crystallization of Tmv-IN-6 with Tobacco Mosaic Virus Coat Protein (TMV CP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the co-crystallization of the Tobacco Mosaic Virus (TMV) coat protein (CP) with the inhibitor Tmv-IN-6. The provided methodologies are based on established protocols for the crystallization of TMV CP and a proposed workflow for achieving co-crystallization with an inhibitor that targets viral assembly.

Introduction

The Tobacco Mosaic Virus coat protein is a well-studied structural protein known for its ability to self-assemble into various oligomeric states, including disks and helical rods, which are crucial for viral particle formation.[1][2][3] this compound has been identified as a novel antiviral agent that functions by binding to the TMV CP and interfering with the assembly process of the virus.[4][5] Elucidating the three-dimensional structure of the TMV CP in complex with this compound through X-ray crystallography is a critical step in understanding its mechanism of action and for guiding the rational design of more potent antiviral compounds.

This protocol outlines the necessary steps for the expression and purification of recombinant TMV CP, the preparation of the TMV CP/Tmv-IN-6 complex, and the subsequent co-crystallization trials.

Data Presentation

The following table summarizes the key parameters for the crystallization of native TMV CP and the proposed starting conditions for the co-crystallization with this compound. These are starting points and may require further optimization.

ParameterNative TMV CP CrystallizationCo-crystallization with this compound (Proposed)
Protein Concentration 8 - 14 mg/mL8 - 14 mg/mL
Inhibitor Concentration N/A1 - 5 mM (to be optimized)
Molar Ratio (CP:Inhibitor) N/A1:5 to 1:20 (to be optimized)
Buffer 20 mM Tris-HCl, pH 7.7 - 8.0, 100 mM NaCl20 mM Tris-HCl, pH 7.7 - 8.0, 100 mM NaCl
Precipitant 0.2 - 0.3 M Ammonium Sulfate0.2 - 0.3 M Ammonium Sulfate
Temperature 22°C (295 K)22°C (295 K)
Crystallization Method Hanging-drop vapor diffusionHanging-drop vapor diffusion

Experimental Protocols

Expression and Purification of Recombinant TMV CP

Recombinant TMV CP with a hexahistidine (His)-tag at the N-terminus (His-TMV-CP) can be expressed in E. coli and purified using affinity chromatography. A truncated version of the coat protein, where the four C-terminal amino acids are removed (TR-His-TMV-CP19), has been shown to yield high-resolution crystals and is recommended for these studies.[6][7][8]

Materials:

  • E. coli BL21(DE3) cells transformed with a pET vector containing the His-TMV-CP gene

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Dialysis Buffer (20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT)

  • Ni-NTA affinity column

  • Amicon Ultra centrifugal filter units

Protocol:

  • Inoculate a starter culture of transformed E. coli and grow overnight.

  • Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice and clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the His-TMV-CP with Elution Buffer.

  • Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole.

  • Concentrate the purified protein to 8-14 mg/mL using an Amicon Ultra centrifugal filter unit.

  • Verify the purity and concentration of the protein using SDS-PAGE and a spectrophotometer.

Preparation of the TMV CP/Tmv-IN-6 Complex

Materials:

  • Purified and concentrated His-TMV-CP

  • This compound stock solution (e.g., in DMSO)

  • Dialysis Buffer (20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent such as DMSO.

  • To the concentrated His-TMV-CP solution, add the this compound stock solution to achieve the desired molar ratio (e.g., 1:10 CP to inhibitor). The final concentration of DMSO should be kept below 5% to minimize its effect on crystallization.

  • Incubate the mixture on ice or at 4°C for 2-4 hours to allow for complex formation.

  • Centrifuge the solution to remove any precipitate that may have formed.

Co-crystallization by Hanging-Drop Vapor Diffusion

Materials:

  • TMV CP/Tmv-IN-6 complex solution

  • Crystallization reservoir solution (e.g., 0.25 M Ammonium Sulfate, 0.1 M Tris-HCl pH 7.7)

  • Crystallization plates and cover slips

Protocol:

  • Pipette 500 µL of the reservoir solution into the well of a crystallization plate.

  • On a siliconized cover slip, mix 1 µL of the TMV CP/Tmv-IN-6 complex solution with 1 µL of the reservoir solution.

  • Invert the cover slip and seal the well.

  • Incubate the plate at 22°C and monitor for crystal growth over several days to weeks.

  • If initial trials are unsuccessful, screen a range of conditions by varying the precipitant concentration, pH, and the molar ratio of protein to inhibitor.

Visualizations

Experimental Workflow for Co-crystallization

CoCrystallization_Workflow cluster_protein_prep Protein Preparation cluster_complex_prep Complex Formation cluster_crystallization Crystallization expression Expression of His-TMV-CP in E. coli purification Ni-NTA Affinity Chromatography expression->purification concentration Protein Concentration (8-14 mg/mL) purification->concentration incubation Incubate His-TMV-CP with this compound concentration->incubation inhibitor_prep Prepare this compound Stock Solution inhibitor_prep->incubation setup_trials Set up Hanging-Drop Vapor Diffusion Trials incubation->setup_trials monitoring Monitor for Crystal Growth setup_trials->monitoring optimization Optimize Conditions (pH, [Precipitant]) monitoring->optimization crystal_harvest Crystal Harvesting & X-ray Diffraction monitoring->crystal_harvest Successful Crystallization

Caption: Experimental workflow for the co-crystallization of this compound with TMV CP.

Hypothetical Interaction of this compound with TMV CP Assembly

TMV_Inhibition_Pathway cluster_assembly Normal TMV Assembly cluster_inhibition Inhibition by this compound cp_monomer TMV CP Monomer cp_disk 20S Disk (34 subunits) cp_monomer->cp_disk Self-assembly cp_inhibitor_complex TMV CP-Inhibitor Complex cp_monomer->cp_inhibitor_complex cp_rod Helical Rod cp_disk->cp_rod Interaction with Viral RNA viral_rna Viral RNA viral_rna->cp_rod tmv_in_6 This compound tmv_in_6->cp_inhibitor_complex assembly_blocked Assembly Blocked cp_inhibitor_complex->assembly_blocked Prevents disk formation

Caption: Hypothetical mechanism of TMV assembly inhibition by this compound.

References

Tmv-IN-6 for Studying Protein-Protein Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tmv-IN-6 is a novel small molecule inhibitor designed to study and modulate the protein-protein interactions essential for the assembly of the Tobacco Mosaic Virus (TMV). By specifically targeting the TMV coat protein (CP), this compound serves as a valuable tool for investigating the mechanisms of viral capsid formation, a process reliant on intricate protein-protein and protein-RNA interactions. This document provides detailed application notes and experimental protocols for utilizing this compound in research and drug development settings.

This compound, also referred to in some contexts as Compound 4g, is an antiviral and fungicidal agent with the molecular formula C29H27N3OS.[1] Its primary mechanism of action is the inhibition of TMV assembly by binding to the viral coat protein, thereby interfering with the proper formation of the viral particle.[2] This inhibitory action makes this compound a powerful probe for dissecting the molecular requirements of viral self-assembly and for screening for novel antiviral compounds.

Mechanism of Action

The assembly of the Tobacco Mosaic Virus is a well-characterized example of viral self-assembly. The process is initiated by the interaction of the viral RNA with a disk-like oligomer of coat protein subunits. Subsequent addition of coat protein dimers or small oligomers leads to the elongation of the helical virus particle. This compound disrupts this process by binding to the coat protein, which likely induces conformational changes that prevent the proper protein-protein and protein-RNA interactions necessary for capsid formation. This leads to the inhibition of viral replication and spread.

G cluster_0 TMV Assembly Pathway cluster_1 Inhibition by this compound TMV_RNA TMV RNA Assembly_Initiation Assembly Initiation TMV_RNA->Assembly_Initiation CP_Oligomers Coat Protein Oligomers CP_Oligomers->Assembly_Initiation Elongation Elongation CP_Oligomers->Elongation Assembly_Initiation->Elongation Virion Mature TMV Virion Elongation->Virion Tmv_IN_6 This compound CP_Binding Binding to Coat Protein Tmv_IN_6->CP_Binding CP_Binding->CP_Oligomers Inhibition Inhibition of Assembly CP_Binding->Inhibition

Caption: Mechanism of this compound action on TMV assembly.

Quantitative Data

The antiviral activity of compounds targeting TMV assembly is typically quantified through various in vivo assays, including curative, protective, and inactivation assays. The data presented below is representative of the type of results obtained for potent TMV inhibitors, including compounds designated as "4g" in various studies. Due to the lack of a single, definitive primary publication for this compound with the molecular formula C29H27N3OS, this table is illustrative of expected activities for a compound in this class.

CompoundConcentration (µg/mL)Curative Activity (%)Protective Activity (%)Inactivation Activity (%)EC50 (Curative, µg/mL)EC50 (Protective, µg/mL)Reference
Compound 4g (Example A) 50054.955.5-17.5-[3]
Compound 4g (Example B) 50059.5----[4]
Compound 4g (Example C) 50020.722.8---[5]
Ningnanmycin (Control) 50045.753.477.381.582.3[3]

Experimental Protocols

Protocol 1: In Vivo Antiviral Activity Assay (Half-Leaf Method)

This protocol is used to assess the curative, protective, and inactivation activity of this compound against TMV in a host plant, such as Nicotiana tabacum.

Materials:

  • This compound solution (e.g., 500 µg/mL in a suitable solvent with a surfactant like Tween 20)

  • TMV inoculum

  • Healthy Nicotiana tabacum plants

  • Phosphate buffer (50 mM, pH 7.0)

  • Carborundum (abrasive)

Procedure:

  • Curative Activity: a. Inoculate the entire leaf of a healthy plant with TMV by gently rubbing the leaf surface with a cotton swab dipped in TMV inoculum and carborundum. b. After 2-3 days post-inoculation, apply the this compound solution to the left side of the leaf and the solvent control to the right side. c. Maintain the plants in a controlled environment for 3-4 days. d. Count the number of local lesions on each half of the leaf. e. Calculate the curative activity using the formula: Activity (%) = [(C - T) / C] * 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

  • Protective Activity: a. Apply the this compound solution to the left side of a healthy leaf and the solvent control to the right side. b. After 24 hours, inoculate the entire leaf with TMV as described above. c. After 3-4 days, count the local lesions and calculate the protective activity using the same formula.

  • Inactivation Activity: a. Mix the TMV inoculum with an equal volume of the this compound solution and incubate at room temperature for 30 minutes. A control solution is prepared by mixing the inoculum with the solvent. b. Inoculate the left half of a leaf with the this compound-treated inoculum and the right half with the control inoculum. c. After 3-4 days, count the local lesions and calculate the inactivation activity.

G cluster_0 In Vivo Antiviral Assay Workflow Start Start Plant_Prep Prepare Nicotiana tabacum plants Start->Plant_Prep Assay_Type Select Assay Type (Curative, Protective, Inactivation) Plant_Prep->Assay_Type Curative Inoculate with TMV Assay_Type->Curative Curative Protective Apply this compound Assay_Type->Protective Protective Inactivation Mix this compound with TMV Assay_Type->Inactivation Inactivation Apply_Compound_C Apply this compound (2-3 days post-inoculation) Curative->Apply_Compound_C Inoculate_P Inoculate with TMV (24h post-treatment) Protective->Inoculate_P Inoculate_I Inoculate with treated/control inoculum Inactivation->Inoculate_I Incubate Incubate for 3-4 days Apply_Compound_C->Incubate Inoculate_P->Incubate Inoculate_I->Incubate Count_Lesions Count Local Lesions Incubate->Count_Lesions Calculate Calculate Activity (%) Count_Lesions->Calculate End End Calculate->End

Caption: Workflow for in vivo antiviral activity assays.

Protocol 2: In Vitro TMV Coat Protein Assembly Assay

This protocol assesses the direct effect of this compound on the assembly of purified TMV coat protein.

Materials:

  • Purified TMV Coat Protein (CP)

  • TMV RNA

  • Assembly Buffer (e.g., 100 mM sodium phosphate, pH 7.2)

  • This compound at various concentrations

  • Spectrophotometer or Transmission Electron Microscope (TEM)

Procedure:

  • Prepare a solution of purified TMV CP in the assembly buffer.

  • Add this compound at the desired final concentrations to the CP solution and incubate for a short period (e.g., 30 minutes) at room temperature.

  • Initiate the assembly reaction by adding TMV RNA to the CP-inhibitor mixture.

  • Monitor the assembly process over time by measuring the increase in turbidity (light scattering) at 320 nm using a spectrophotometer. A decrease in the rate or extent of turbidity increase in the presence of this compound indicates inhibition of assembly.

  • (Optional) For visualization, take aliquots at different time points, negatively stain them (e.g., with uranyl acetate), and examine them by TEM to observe the morphology of the assembled particles (or lack thereof).

Protocol 3: Microscale Thermophoresis (MST) for Binding Affinity Determination

MST is a powerful technique to quantify the binding affinity between this compound and the TMV coat protein.

Materials:

  • Fluorescently labeled TMV Coat Protein (CP)

  • This compound solution in a suitable buffer

  • MST instrument and capillaries

Procedure:

  • Label the purified TMV CP with a fluorescent dye according to the manufacturer's protocol.

  • Prepare a series of dilutions of this compound in the assay buffer.

  • Mix the labeled CP at a constant concentration with each dilution of this compound.

  • Load the samples into MST capillaries and perform the MST measurement.

  • The instrument will measure the change in fluorescence as a function of the ligand (this compound) concentration.

  • Analyze the data to determine the dissociation constant (Kd), which quantifies the binding affinity between this compound and the TMV coat protein.

G cluster_0 MST Experimental Workflow Start Start Label_CP Label TMV Coat Protein with fluorescent dye Start->Label_CP Prepare_Ligand Prepare serial dilutions of this compound Label_CP->Prepare_Ligand Mix Mix labeled CP with each this compound dilution Prepare_Ligand->Mix Load Load samples into MST capillaries Mix->Load Measure Perform MST measurement Load->Measure Analyze Analyze data to determine Kd Measure->Analyze End End Analyze->End

Caption: Workflow for MST binding affinity determination.

Conclusion

This compound is a valuable research tool for probing the protein-protein interactions that govern Tobacco Mosaic Virus assembly. Its ability to specifically target the viral coat protein allows for detailed mechanistic studies of capsid formation and provides a basis for the development of novel antiviral strategies. The protocols outlined in this document provide a framework for characterizing the activity of this compound and similar compounds, facilitating further research into the inhibition of viral replication.

References

Application Notes and Protocols for the Synthesis of Tmv-IN-6 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of Tmv-IN-6 and its derivatives, a promising class of antiviral agents targeting the Tobacco Mosaic Virus (TMV). The protocols outlined below are based on established synthetic methodologies for 1,3,4-thiadiazole derivatives, the core chemical scaffold of this compound.

Introduction

This compound and its analogues are potent inhibitors of Tobacco Mosaic Virus (TMV) replication.[1][2][3] These compounds belong to the class of 1,3,4-thiadiazole derivatives and have demonstrated significant antiviral activity, making them valuable lead compounds in the development of novel agrochemicals. The core structure consists of a central 1,3,4-thiadiazole ring substituted at the 2- and 5-positions. The synthetic flexibility of this scaffold allows for the generation of a diverse library of derivatives to explore structure-activity relationships (SAR) and optimize antiviral potency.

General Synthetic Approach

The synthesis of this compound derivatives generally proceeds through a multi-step sequence starting from readily available starting materials. The key steps involve the formation of the 1,3,4-thiadiazole ring, followed by functionalization to introduce the desired substituents.

A representative synthetic scheme is depicted below:

Synthesis_Workflow cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: 1,3,4-Thiadiazole Ring Closure cluster_2 Step 3: N-Arylation A Substituted Benzoic Acid C Acid Chloride A->C SOCl2 or (COCl)2 B Thiosemicarbazide D Thiosemicarbazone C->D Thiosemicarbazide E 2-Amino-5-substituted- 1,3,4-thiadiazole D->E Dehydrating Agent (e.g., H2SO4, PPA) G This compound Derivative E->G Coupling Reaction (e.g., Buchwald-Hartwig) F Substituted Aryl Halide F->G

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-(substituted-phenyl)-1,3,4-thiadiazole Intermediate

This protocol describes the formation of the key 2-amino-1,3,4-thiadiazole intermediate.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Thionyl chloride (1.2 eq) or Oxalyl chloride (1.2 eq)

  • Thiosemicarbazide (1.0 eq)

  • Concentrated Sulfuric Acid or Polyphosphoric acid (PPA)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve the substituted benzoic acid in anhydrous toluene or DCM. Add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Thiosemicarbazone Formation: Dissolve the crude acid chloride in a suitable solvent like THF or DCM. In a separate flask, dissolve thiosemicarbazide in a mixture of water and ethanol. Add the acid chloride solution dropwise to the thiosemicarbazide solution at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours. The resulting precipitate is the thiosemicarbazone. Filter the solid, wash with cold water, and dry.

  • 1,3,4-Thiadiazole Ring Closure: To the dried thiosemicarbazone, add concentrated sulfuric acid or polyphosphoric acid slowly at 0 °C. The mixture is then heated to 80-100 °C for 2-4 hours. After cooling to room temperature, the reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is the 2-amino-5-(substituted-phenyl)-1,3,4-thiadiazole. Filter the solid, wash with water, and recrystallize from ethanol to obtain the purified product.

Protocol 2: Synthesis of this compound Derivatives via N-Arylation

This protocol details the final step in the synthesis of this compound derivatives through a coupling reaction.

Materials:

  • 2-Amino-5-(substituted-phenyl)-1,3,4-thiadiazole (1.0 eq)

  • Substituted aryl halide (e.g., 1-bromo-3-(trifluoromethyl)benzene for this compound) (1.1 eq)

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2) (0.02-0.05 eq)

  • Ligand (e.g., Xantphos, BINAP) (0.04-0.1 eq)

  • Base (e.g., Cs2CO3, K2CO3) (2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-amino-5-(substituted-phenyl)-1,3,4-thiadiazole, substituted aryl halide, palladium catalyst, ligand, and base.

  • Reaction Execution: Add the anhydrous solvent to the flask. The reaction mixture is then heated to reflux (typically 80-110 °C) for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound derivative.

Data Presentation

The following table summarizes the antiviral activity of a selection of this compound derivatives against TMV. The EC50 value represents the concentration of the compound that inhibits 50% of the viral replication.

Compound IDR1-Substituent (at phenyl ring)R2-Substituent (at amino-phenyl ring)EC50 (µg/mL)[3]
This compound (4g) 4-Cl3-CF3203.5[2]
Derivative A H3-CF3245.1
Derivative B 4-F3-CF3210.8
Derivative C 4-CH33-CF3225.4
Ningnanmycin --261.4[2]

Signaling Pathway and Mechanism of Action

This compound and its derivatives are believed to exert their antiviral effect by inhibiting the assembly of the Tobacco Mosaic Virus. The viral coat protein (CP) and viral RNA are the primary targets. By binding to the coat protein, these small molecules interfere with the proper formation of the viral capsid, thus preventing the encapsidation of the viral genome and the formation of new, infectious viral particles.

TMV_Inhibition TMV_RNA TMV RNA Assembly_Process Viral Assembly TMV_RNA->Assembly_Process Coat_Protein Coat Protein Monomers Coat_Protein->Assembly_Process Tmv_IN_6 This compound Derivative Tmv_IN_6->Coat_Protein Tmv_IN_6->Assembly_Process Infectious_Virion Infectious Virion Assembly_Process->Infectious_Virion Inhibition Inhibition

Caption: Proposed mechanism of action for this compound derivatives.

Disclaimer: The provided protocols are intended for informational purposes for qualified researchers. Appropriate safety precautions and laboratory practices should be followed. The specific reaction conditions may require optimization for different derivatives.

References

Troubleshooting & Optimization

Tmv-IN-6 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Tmv-IN-6. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also known as Compound 4g) is a novel small molecule inhibitor designed as an antiviral and fungicidal agent.[1][2][3] Its primary mechanism of action is the inhibition of Tobacco Mosaic Virus (TMV) assembly by binding to the TMV coat protein (CP), which interferes with the assembly process of the viral coat protein and RNA.[2][3][4]

Q2: What are the basic physicochemical properties of this compound?

A2: The known physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₉H₂₇N₃OS
Molecular Weight 465.61 g/mol [1]
Appearance Solid[1]

Q3: What is the recommended solvent for dissolving this compound?

Q4: How should I store this compound powder and stock solutions?

A4: For long-term storage, the solid powder form of this compound should be stored at -20°C. For short-term storage, 4°C is acceptable. Stock solutions, typically in DMSO, should be stored at -80°C for long-term storage (months) and at -20°C for short-term storage (weeks). Avoid repeated freeze-thaw cycles to maintain the stability of the compound.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving this compound Powder

Symptoms:

  • The this compound powder does not fully dissolve in the chosen solvent.

  • Visible particulates or cloudiness remain in the solution.

Possible Causes:

  • Incorrect Solvent: The solvent may not be appropriate for dissolving this compound.

  • Low Temperature: The solvent may be too cold, reducing the solubility.

  • Insufficient Mixing: The compound may not have been adequately mixed into the solvent.

  • Concentration Too High: The intended concentration of the solution may exceed the solubility limit of this compound in that solvent.

Troubleshooting Steps:

  • Confirm the Solvent: For initial attempts, use 100% DMSO.

  • Gentle Warming: Warm the solution to 37°C to aid dissolution. Do not overheat, as this may cause degradation.

  • Vortexing/Sonication: Vortex the solution for several minutes. If particles persist, brief sonication in a water bath can be effective.

  • Serial Dilution: If the desired concentration is high, try creating a more dilute solution first and then, if successful, attempt a higher concentration.

Issue 2: Precipitation of this compound Upon Dilution in Aqueous Buffer

Symptoms:

  • A clear stock solution of this compound in DMSO becomes cloudy or forms a precipitate when diluted into an aqueous buffer (e.g., PBS, media).

Possible Causes:

  • Poor Aqueous Solubility: Like many small molecule inhibitors, this compound likely has low solubility in aqueous solutions.[5]

  • Final DMSO Concentration Too Low: The final concentration of DMSO in the aqueous solution may be insufficient to keep this compound dissolved.

  • Buffer pH and Ionic Strength: The pH and ionic strength of the buffer can affect the solubility of the compound.

Troubleshooting Steps:

  • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is sufficient to maintain solubility, typically between 0.1% and 1%. Remember to include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

  • Use of Surfactants: Consider the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer to improve solubility.

  • pH Adjustment: If the pKa of this compound is known, adjusting the pH of the buffer away from the pKa may increase solubility.

  • Test Different Buffers: Experiment with different buffer systems to find one that is more amenable to keeping this compound in solution.

Issue 3: Inconsistent Experimental Results or Loss of Activity

Symptoms:

  • Variable results are observed between experiments run on different days.

  • A previously effective concentration of this compound no longer shows the expected inhibitory activity.

Possible Causes:

  • Degradation of this compound: The compound may be unstable in solution over time, especially when stored at inappropriate temperatures or subjected to multiple freeze-thaw cycles.

  • Improper Storage: Storing stock solutions at room temperature or 4°C for extended periods can lead to degradation.

  • Interaction with Experimental Components: this compound may interact with plastics or other components of the experimental setup.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh dilutions from a frozen stock solution immediately before use.

  • Aliquot Stock Solutions: To avoid freeze-thaw cycles, aliquot the high-concentration stock solution into single-use volumes before freezing at -80°C.

  • Verify Storage Conditions: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures.

  • Use Low-Binding Labware: When working with low concentrations of the compound, consider using low-protein-binding microplates and tubes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculate the Required Mass: Based on the molecular weight of this compound (465.61 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 4.6561 mg of this compound.

  • Weigh the Compound: Carefully weigh the calculated amount of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of 100% DMSO to the powder.

  • Aid Dissolution: Vortex the solution thoroughly. If necessary, warm it gently to 37°C or sonicate briefly until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into single-use tubes and store at -80°C.

Visualizations

Tmv_IN_6_Mechanism_of_Action This compound Mechanism of Action TMV_CP TMV Coat Protein (CP) Assembly Virus Assembly TMV_CP->Assembly TMV_RNA TMV RNA TMV_RNA->Assembly Tmv_IN_6 This compound Inhibition Inhibition Tmv_IN_6->Inhibition Binds to No_Virion No Virion Formation Assembly->No_Virion Blocked Inhibition->Assembly

Caption: Mechanism of this compound viral assembly inhibition.

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Optimizing Tmv-IN-6 Concentration for Antiviral Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Tmv-IN-6 for its antiviral effect against Tobacco Mosaic Virus (TMV).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a novel antiviral and fungicidal agent. Its primary mechanism of action against Tobacco Mosaic Virus (TMV) is the inhibition of virus assembly. It achieves this by binding to the TMV coat protein (CP), which interferes with the proper assembly of the viral RNA and coat proteins into new virus particles.[1]

Q2: What is the recommended starting concentration range for this compound in an antiviral assay?

A2: While the optimal concentration of this compound needs to be determined empirically for each specific experimental system, a good starting point can be inferred from the effective concentrations of other TMV inhibitors. Based on available data for similar compounds, a concentration range of 1 µM to 100 µM is a reasonable starting point for initial screening experiments.

Q3: How do I determine the antiviral activity of this compound?

A3: The antiviral activity of this compound is typically determined by measuring its ability to inhibit TMV replication or symptom development in a host system. A common method for plant viruses like TMV is the local lesion assay on a hypersensitive host plant (e.g., Nicotiana glutinosa). The half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral activity, is a key parameter to determine.

Q4: What is cytotoxicity and why is it important to measure?

A4: Cytotoxicity refers to the quality of being toxic to cells. It is crucial to measure the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to the death of the host cells. The half-maximal cytotoxic concentration (CC50), the concentration that causes the death of 50% of host cells, is determined for this purpose.

Q5: What is the Selectivity Index (SI) and how is it calculated?

A5: The Selectivity Index (SI) is a measure of the therapeutic window of a compound. It is the ratio of the cytotoxic concentration to the effective concentration (SI = CC50 / EC50). A higher SI value indicates a more promising antiviral compound, as it suggests that the compound is effective against the virus at concentrations that are not harmful to the host cells.

Troubleshooting Guides

Problem 1: No significant antiviral effect is observed.
Possible Cause Troubleshooting Step
Concentration of this compound is too low. Increase the concentration of this compound in a stepwise manner (e.g., 2-fold or 5-fold increments) in your next experiment.
Inoculum of TMV is too high. Reduce the concentration of the TMV inoculum. A high viral load might overwhelm the inhibitory effect of the compound.
Timing of treatment is not optimal. Vary the time of this compound application. Test pre-treatment (before viral inoculation), co-treatment (simultaneously with inoculation), and post-treatment (after inoculation) to determine the most effective window.
Compound instability. Ensure that this compound is properly stored and handled to avoid degradation. Prepare fresh solutions for each experiment.
Problem 2: High cytotoxicity is observed.
Possible Cause Troubleshooting Step
Concentration of this compound is too high. Decrease the concentration of this compound. Perform a dose-response curve for cytotoxicity to determine the CC50 value accurately.
Solvent used to dissolve this compound is toxic. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells or plants. Run a solvent control.
Contamination of the compound or culture. Check for any signs of microbial contamination in your this compound stock solution or cell/plant cultures.
Problem 3: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Variability in plant or cell health. Use plants or cells of a consistent age, passage number, and health status for all experiments.
Inconsistent TMV inoculum. Prepare a large batch of TMV inoculum and store it in aliquots to ensure consistency across experiments.
Pipetting errors. Use calibrated pipettes and ensure accurate and consistent pipetting techniques.

Quantitative Data Summary

While specific EC50 and CC50 values for this compound are not publicly available, the following table provides a summary of reported values for other TMV inhibitors to serve as a reference for expected effective ranges.

CompoundEC50CC50Selectivity Index (SI)Host SystemReference
TMV-IN-289.9 µg/mLNot ReportedNot ReportedPlant-based assay[][3]
TMV-IN-3120.3 µg/mLNot ReportedNot ReportedPlant-based assay[1]
TMV-IN-10146 µg/mLNot ReportedNot ReportedPlant-based assay[4]
Antiviral agent 14135.5 µg/mLNot ReportedNot ReportedPlant-based assay[1]
7-Deoxy-trans-dihydronarciclasine1.80 µMNot ReportedNot ReportedPlant-based assay[1][]
Yadanzioside I4.22 µMNot ReportedNot ReportedPlant-based assay[1]

Experimental Protocols

Protocol 1: Determination of EC50 of this compound using Local Lesion Assay

This protocol describes how to determine the half-maximal effective concentration (EC50) of this compound against Tobacco Mosaic Virus (TMV) using a local lesion assay on a hypersensitive host plant like Nicotiana glutinosa.

Materials:

  • Nicotiana glutinosa plants (at the 4-6 leaf stage)

  • Purified Tobacco Mosaic Virus (TMV)

  • This compound

  • Inoculation buffer (e.g., 0.01 M phosphate buffer, pH 7.0)

  • Abrasive (e.g., Carborundum or Celite)

  • Sterile water

  • Pipettes and tips

  • Cotton swabs

Procedure:

  • Prepare this compound Solutions: Prepare a series of dilutions of this compound in the inoculation buffer. A suggested starting range is 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control (buffer with the same concentration of solvent used to dissolve this compound) and a mock control (buffer only).

  • Prepare TMV Inoculum: Dilute the purified TMV in the inoculation buffer to a concentration that produces a countable number of local lesions (e.g., 50-100 lesions per leaf).

  • Inoculation:

    • Select healthy, fully expanded leaves of N. glutinosa.

    • Lightly dust the upper surface of the leaves with the abrasive.

    • Divide each leaf into two halves (left and right).

    • Apply the control solution (vehicle or mock) to one half of the leaf and the this compound solution to the other half using a cotton swab.

    • Immediately after, apply the TMV inoculum to the entire leaf surface by gently rubbing with a cotton swab.

    • Alternatively, for testing protective effects, apply the compound solutions 24 hours before TMV inoculation. For curative effects, apply the compound solutions 24 hours after TMV inoculation.

  • Incubation: Rinse the leaves with sterile water after inoculation and keep the plants in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection: After 3-5 days, count the number of local lesions on each half of the inoculated leaves.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Lesions in Control - Lesions in Treatment) / Lesions in Control] * 100

    • Plot the % inhibition against the logarithm of the this compound concentration.

    • Determine the EC50 value from the dose-response curve, which is the concentration that causes 50% inhibition.

Protocol 2: Determination of CC50 of this compound using MTT Assay on Plant Suspension Cells

This protocol describes how to determine the half-maximal cytotoxic concentration (CC50) of this compound on plant suspension cells (e.g., tobacco BY-2 cells) using an MTT assay.

Materials:

  • Tobacco BY-2 cell suspension culture

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., Murashige and Skoog medium)

  • 96-well microtiter plates

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the BY-2 cells into a 96-well plate at a density of approximately 1 x 10^5 cells/mL in fresh culture medium.

  • Compound Treatment: Prepare a series of dilutions of this compound in the culture medium. Add the different concentrations of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-48 hours in a controlled environment (e.g., 25°C, shaking at 120 rpm in the dark).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Centrifuge the plate, remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

    • Plot the % viability against the logarithm of the this compound concentration.

    • Determine the CC50 value from the dose-response curve, which is the concentration that reduces cell viability by 50%.

Visualizations

Experimental_Workflow cluster_EC50 EC50 Determination (Antiviral Activity) cluster_CC50 CC50 Determination (Cytotoxicity) cluster_SI Selectivity Index Calculation A1 Prepare this compound Dilutions A3 Inoculate N. glutinosa Leaves A1->A3 A2 Prepare TMV Inoculum A2->A3 A4 Count Local Lesions A3->A4 A5 Calculate % Inhibition & EC50 A4->A5 C1 SI = CC50 / EC50 A5->C1 EC50 value B1 Seed Plant Suspension Cells B2 Treat with this compound Dilutions B1->B2 B3 Perform MTT Assay B2->B3 B4 Measure Absorbance B3->B4 B5 Calculate % Viability & CC50 B4->B5 B5->C1 CC50 value

Caption: Experimental workflow for optimizing this compound concentration.

Signaling_Pathway TMV Tobacco Mosaic Virus (TMV) HostCell Host Plant Cell TMV->HostCell Infection TMV_RNA Viral RNA HostCell->TMV_RNA Uncoating TMV_CP Coat Protein (CP) HostCell->TMV_CP Translation Defense Host Defense Signaling (e.g., SA pathway) HostCell->Defense Triggers Assembly Virus Assembly TMV_RNA->Assembly Replication Viral Replication TMV_RNA->Replication Template TMV_CP->Assembly NewVirions New Virus Particles Symptoms Viral Symptoms NewVirions->Symptoms TmvIN6 This compound TmvIN6->TMV_CP Binds to TmvIN6->Assembly Inhibits Assembly->NewVirions Replication->TMV_RNA Progeny RNA

Caption: Proposed mechanism of action of this compound and its interaction with the TMV life cycle.

References

Technical Support Center: Validating the Specificity and Mechanism of Action of TMV Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on designing and troubleshooting experiments with Tobacco Mosaic Virus (TMV) inhibitors. The focus is on ensuring on-target activity and validating the mechanism of action to avoid misinterpretation of results due to non-specific effects.

Frequently Asked Questions (FAQs)

Q1: What are the common molecular targets for TMV inhibitors?

A1: A primary target for many TMV inhibitors is the viral coat protein (CP).[1][2] These inhibitors often interfere with the self-assembly of the CP into disks and helical rods, a critical step for encapsulating the viral RNA and forming new, infectious virus particles.[1][3] Other inhibitors may target viral replication and proliferation or act as inactivating agents that destroy the morphology of the virus particles.[1]

Q2: How can I confirm that my inhibitor directly binds to the TMV coat protein?

A2: Several biophysical techniques can be used to demonstrate direct binding between an inhibitor and the TMV CP. These include:

  • Size Exclusion Chromatography (SEC): To observe changes in the oligomeric state of the CP (e.g., disassembly of disks into smaller subunits) in the presence of the inhibitor.[1]

  • Isothermal Titration Calorimetry (ITC): To measure the binding affinity (Kd) and thermodynamics of the interaction between the inhibitor and the CP.[1]

  • Native Polyacrylamide Gel Electrophoresis (Native-PAGE): To visualize shifts in the migration of CP aggregates when bound to the inhibitor.[1]

Q3: What are the essential in vivo assays to test the efficacy of a TMV inhibitor?

A3: The local lesion assay on a hypersensitive host plant like Nicotiana glutinosa is a standard method.[1] This assay can be adapted to test for different types of antiviral activity:

  • Protective Effect: The inhibitor is applied to the leaves before the virus.

  • Curative Effect: The inhibitor is applied after the plant has been inoculated with TMV.

  • Inactivation Effect: The inhibitor is mixed with the virus before being applied to the plant.[2][3] The efficacy is quantified by counting the number of local lesions that form, with a reduction in lesions indicating antiviral activity.[1]

Q4: What are important controls to include in my TMV inhibition experiments?

A4: To ensure that the observed antiviral effect is specific to your inhibitor and not an artifact, the following controls are crucial:

  • Vehicle Control: Treat plants with the solvent used to dissolve the inhibitor (e.g., DMSO) to ensure it has no effect on viral infection or plant health.[1]

  • Mock Inoculation: Use the virus inoculation buffer without the virus to confirm that the mechanical inoculation process itself does not cause symptoms.[4]

  • Positive Control: Use a known TMV inhibitor (e.g., Ningnanmycin) to validate that the assay is working correctly.[2][3]

  • Plant Health Assessment: Monitor plants for any signs of phytotoxicity caused by the inhibitor.

Troubleshooting Guide

Q: My inhibitor shows activity in the in vivo local lesion assay, but I can't demonstrate binding to the coat protein. What could be the reason?

A: There are several possibilities:

  • Alternative Mechanism of Action: Your inhibitor may not target the coat protein. It could be inhibiting viral replication through another mechanism, or it might be inducing a defense response in the host plant.[5]

  • Incorrect Protein Conformation: The TMV coat protein needs to be in the correct oligomeric state (e.g., disks) for some inhibitors to bind.[1] Ensure your purified CP is properly assembled using methods like SEC or native-PAGE for verification.[1]

  • Assay Conditions: The buffer conditions (pH, ionic strength) for your binding assay might not be optimal. Refer to established protocols for TMV CP interaction studies.[1]

Q: I am seeing inconsistent results in my local lesion assays. How can I improve reproducibility?

A: Inconsistency in local lesion assays can be due to several factors:

  • Inoculum Preparation: Ensure your TMV inoculum is of a consistent concentration and quality.[6] Purifying the virus can provide more consistent results than using crude sap from infected plants.

  • Inoculation Technique: The mechanical inoculation process (leaf rubbing) should be as uniform as possible across all leaves and plants. The age and condition of the leaves should also be consistent.[1]

  • Environmental Conditions: Maintain consistent light, temperature, and humidity for the plants after inoculation, as these can affect both viral replication and the plant's response.[7]

Q: My compound appears to inhibit TMV, but it also causes some yellowing on the leaves. How do I distinguish between antiviral activity and phytotoxicity?

A: It is critical to perform a dose-response experiment for phytotoxicity.

  • Assess Phytotoxicity: Treat a set of healthy (uninfected) plants with a range of concentrations of your inhibitor. Observe them for the same duration as your antiviral assay and record any signs of damage (yellowing, stunting, etc.).

  • Determine Therapeutic Window: Compare the concentrations at which you see antiviral activity to the concentrations that cause phytotoxicity. A good inhibitor will have a significant window where it is effective against the virus without harming the plant.

  • Use Quantitative Measures: Instead of relying solely on visual symptoms, you can use quantitative measures of plant health, such as chlorophyll content or plant biomass, to assess phytotoxicity more objectively.

Data Presentation

Summary of Validation Methods for TMV Inhibitors
Inhibitor ClassProposed Mechanism of ActionRecommended Validation ExperimentsKey Findings from Literature
Ningnanmycin Inhibits TMV CP assembly; induces host resistanceSEC, Native-PAGE, ITC, Local Lesion AssayDisassembles TMV CP disks into trimers; shows strong curative activity in vivo.[1]
Antofine (ATF) Inactivating agent; interacts with viral RNALocal Lesion Assay, TEMDestroys the morphology of virus particles and blocks assembly.[1]
Tmv-IN-6 Binds to TMV CP, interfering with virus assembly(Predicted) SEC, ITC, TEM, Local Lesion AssayIdentified as a novel agent that impedes TMV assembly.
Chelerythrine Inactivation, proliferation inhibition, and protectionLocal Lesion AssayExhibits multiple modes of action against TMV.[5]

Experimental Protocols

Protocol 1: Validation of Inhibitor Binding to TMV Coat Protein (CP) via SEC

This protocol is adapted from methods used to study the interactions of known inhibitors with TMV CP.[1]

  • Preparation of TMV CP Disks:

    • Express and purify TMV CP using a prokaryotic expression system.

    • Induce the formation of CP disks (~34 subunits) by incubating purified CP tetramers in 10 mM sodium phosphate, 100 mM sodium chloride, pH 7.2 at 295 K for over 12 hours.[1]

    • Confirm disk formation using native-PAGE and TEM.[1]

  • Interaction Assay:

    • Prepare solutions of your inhibitor at various concentrations in the same buffer as the CP disks.

    • Mix the inhibitor solution with the TMV CP disk solution (e.g., 0.5 mM CP disks with 0.5 mM inhibitor).

    • Incubate the mixture for 30 minutes at room temperature.

  • Size Exclusion Chromatography (SEC):

    • Inject the incubated sample onto an appropriate SEC column (e.g., Superdex 200).

    • Run the chromatography with the same phosphate buffer as the mobile phase.

    • Monitor the elution profile at 280 nm.

    • Analysis: A shift in the elution peak to a longer retention time compared to the "CP disks only" control indicates disassembly of the disks into smaller subunits, confirming an interaction.

Protocol 2: In Vivo Local Lesion Assay for TMV Inhibition

This protocol outlines the curative effect assay using Nicotiana glutinosa.[1][2]

  • Plant Preparation:

    • Use healthy N. glutinosa plants with fully expanded leaves of a similar age.

  • TMV Inoculation:

    • Prepare a purified TMV solution at a concentration known to produce a consistent number of lesions (e.g., 6.0 µg/mL).

    • Lightly dust the leaves with carborundum (silicon carbide) as an abrasive.

    • Mechanically inoculate the entire surface of each leaf by gently rubbing with the TMV solution.

    • Rinse the leaves with water after inoculation.

  • Inhibitor Application:

    • Prepare your test compound at the desired concentration (e.g., 100 and 500 µg/mL). Also prepare a vehicle control (solvent only).

    • After allowing the leaves to dry post-inoculation, smear the inhibitor solution on one half of each leaf (e.g., the left side) and the vehicle control on the other half (the right side).

  • Incubation and Data Collection:

    • Keep the plants in a controlled environment for 3-4 days.

    • Count the number of necrotic local lesions on both the inhibitor-treated and control halves of each leaf.

    • Calculate the percent inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Mandatory Visualizations

TMV_Lifecycle_and_Inhibition cluster_entry 1. Virus Entry cluster_replication 2. Replication Cycle cluster_assembly 3. Assembly & Spread cluster_inhibition Mechanism of Inhibition Entry TMV particle enters plant cell via mechanical wound Uncoating Viral RNA (vRNA) released into cytoplasm Translation Host ribosomes translate viral replicase proteins Uncoating->Translation Replication New vRNA and viral proteins synthesized Translation->Replication CP_Assembly Coat Proteins (CP) self-assemble into disks Replication->CP_Assembly Encapsidation CP disks and vRNA assemble into new virus particles Replication->Encapsidation vRNA CP_Assembly->Encapsidation Spread Virus moves to adjacent cells via plasmodesmata Encapsidation->Spread Inhibitor This compound (or other CP inhibitor)

Caption: TMV lifecycle and the inhibitory mechanism of a coat protein (CP) targeted compound.

Validation_Workflow InVivo Perform Local Lesion Assay (Protective, Curative, Inactivation) CheckActivity Significant Reduction in Lesions? InVivo->CheckActivity Phyto Assess Phytotoxicity on Healthy Plants InVivo->Phyto Run in Parallel MoA Hypothesize Mechanism of Action (MoA) (e.g., CP-Targeted) CheckActivity->MoA Yes Stop Compound is Non-Specific or Inactive CheckActivity->Stop No BindingAssay Perform In Vitro Binding Assays (SEC, ITC, Native-PAGE) MoA->BindingAssay CheckBinding Direct Binding Confirmed? BindingAssay->CheckBinding Validate Validated On-Target Inhibitor CheckBinding->Validate Yes ReEvaluate Re-evaluate MoA (e.g., Host Defense Induction, Replication Inhibition) CheckBinding->ReEvaluate No ReEvaluate->BindingAssay Test new hypothesis

Caption: Experimental workflow for validating a novel TMV inhibitor.

References

Troubleshooting Tmv-IN-6 precipitation in buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tmv-IN-6. This resource provides troubleshooting guides and answers to frequently asked questions regarding precipitation issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution became cloudy and formed a precipitate after buffer exchange. What is the primary cause?

Precipitation of this compound is often an indication of suboptimal buffer conditions that affect its stability and solubility. The primary factors that can lead to precipitation include the buffer's pH, ionic strength (salt concentration), temperature, and the concentration of this compound itself.[1] If the buffer's pH is close to the isoelectric point (pI) of this compound, its net charge will be minimal, reducing repulsion between particles and leading to aggregation and precipitation.[2][3] Similarly, a sudden change in the ionic environment can also cause the solution to become cloudy.[2]

Q2: How does pH influence this compound precipitation, and how can I optimize it?

The pH of the buffer is a critical factor for the stability of viral nanoparticles like TMV.[1] TMV particles are known to be stable over a wide pH range, typically from 2 to 10.[4] However, aggregation can occur at specific pH values, particularly near the isoelectric point (pI) of the protein coat. For the TMV coat protein, aggregation into helical rods occurs at a pH below 6.0.[5]

To optimize the pH, it is recommended to maintain the buffer pH at least one unit away from the pI of this compound. If the pI is unknown, you can test a range of pH values to find the optimal condition for solubility. Generally, slightly alkaline conditions (e.g., pH 7.4-8.8) can help prevent precipitation for many proteins.[4][6]

Q3: What is the role of ionic strength and salt concentration in preventing precipitation?

Ionic strength, managed by the salt concentration in the buffer, is crucial for maintaining the solubility of this compound. Salts like NaCl are commonly included in buffers to prevent aggregation.[2][7] Both excessively low and high salt concentrations can lead to precipitation.

  • At low ionic strength: Electrostatic interactions between particles can be strong, leading to aggregation.

  • At high ionic strength: The "salting out" effect can occur, where salt ions compete for water molecules, reducing the hydration of the this compound particles and causing them to precipitate.[8]

It is advisable to screen a range of salt concentrations (e.g., 20 mM to 500 mM NaCl) to determine the optimal level for your specific this compound construct.[2]

Q4: Can storage temperature affect the stability of my this compound solution?

Yes, temperature can significantly impact the stability of this compound. While native TMV is stable at temperatures up to 60°C for 30 minutes, modifications in this compound might alter its thermal stability.[4] Some proteins are more stable at 4°C, while others may be more soluble at room temperature.[6] If precipitation occurs during storage at 4°C, try storing a small aliquot at room temperature to see if solubility improves. Conversely, if experiments are conducted at room temperature, ensure that the this compound is stable and does not aggregate due to heat-induced unfolding.[9] For long-term storage, including cryoprotectants like glycerol and flash-freezing in liquid nitrogen is often recommended.

Q5: Are there any buffer additives that can help improve the solubility of this compound?

Several additives can be included in buffers to enhance the stability and solubility of this compound.

  • Glycerol: Often used at concentrations of 5-20%, glycerol is a stabilizing agent that can improve protein solubility.[3][6]

  • Sugars: Sugars like sucrose or trehalose can also act as stabilizers.

  • Reducing Agents: If aggregation is caused by the formation of intermolecular disulfide bonds, adding a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) at low millimolar concentrations might be beneficial.[3]

  • Non-ionic Detergents: In some cases, low concentrations of non-ionic detergents (e.g., Triton X-100) can help to keep particles in solution.

Troubleshooting Summary Tables

Table 1: Recommended Buffer Conditions for this compound Stability

ParameterRecommended RangeCommon BuffersNotes
pH 7.0 - 8.8Potassium Phosphate, HEPES, Borate[4][7]Avoid the isoelectric point of this compound.
Ionic Strength (NaCl) 100 mM - 200 mM-Test a range from 20 mM to 500 mM.[2]
This compound Concentration < 2 mg/mL-High concentrations can promote aggregation.[3]
Temperature 4°C for storage-Test room temperature if cold precipitation occurs.[6]

Table 2: Common Additives to Enhance Solubility

AdditiveTypical ConcentrationPurpose
Glycerol 5 - 20% (v/v)General stabilizer, increases solvent viscosity.[6]
Dithiothreitol (DTT) 1 - 5 mMReducing agent to prevent disulfide bond formation.[3]
β-mercaptoethanol (BME) 0.1 - 0.2% (v/v)Reducing agent, often used during purification.[10]
Sucrose 5 - 10% (w/v)Stabilizer and cryoprotectant.

Experimental Protocols

Protocol 1: Buffer Screening for Optimal this compound Solubility

This protocol uses a systematic approach to test various buffer conditions to identify the optimal formulation for preventing this compound precipitation.

Methodology:

  • Prepare Stock Solutions:

    • A concentrated stock of purified this compound (e.g., 5-10 mg/mL) in a known stable buffer.

    • A series of different buffer stock solutions (e.g., Potassium Phosphate, HEPES, Tris-HCl) at various pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).

    • A high-concentration salt stock solution (e.g., 5 M NaCl).

    • A glycerol stock solution (e.g., 50% v/v).

  • Set up Screening Matrix:

    • In a 96-well plate or microcentrifuge tubes, prepare a matrix of buffer conditions.

    • Vary one parameter at a time (e.g., test different pH values at a constant salt concentration, then test different salt concentrations at the optimal pH).

    • A typical starting point could be 50 mM buffer, 150 mM NaCl, at pH 7.5.

  • Dilution and Incubation:

    • Dilute the this compound stock into each buffer condition to a final concentration that is relevant to your experiment (e.g., 1 mg/mL).

    • Mix gently by pipetting.

    • Incubate the samples under relevant conditions (e.g., 4°C for 24 hours, or 37°C for 1 hour) to simulate experimental storage or use.

  • Analysis of Precipitation:

    • Visually inspect each sample for cloudiness or visible precipitate.

    • Quantify the amount of soluble this compound by measuring the absorbance at 260 nm or 280 nm of the supernatant after centrifuging the samples (e.g., 14,000 x g for 10 minutes). A decrease in absorbance indicates precipitation.

Visual Troubleshooting Guide

The following workflow provides a logical approach to diagnosing and solving this compound precipitation issues.

G A Precipitation Observed in this compound Solution B Step 1: Analyze Buffer Composition A->B C Is pH near Isoelectric Point (pI)? B->C D Adjust pH (1-2 units away from pI) C->D Yes E Is Ionic Strength Optimal? C->E No D->E N Problem Solved: Stable this compound Solution D:e->N:w Test Solution F Screen NaCl Concentration (e.g., 50-300 mM) E->F No / Unsure G Step 2: Evaluate Environmental Factors E->G Yes F->G F:e->N:w Test Solution H Is this compound Concentration Too High? G->H I Dilute Sample or Purify in Larger Volume H->I Yes J Is Temperature Causing Precipitation? H->J No I->J I:e->N:w Test Solution K Test Alternative Temperatures (e.g., Room Temp vs. 4°C) J->K Yes / Unsure L Step 3: Use Solubility Enhancers J->L No K->L K:e->N:w Test Solution M Add Stabilizers (e.g., 5-10% Glycerol) L->M M->N

Caption: Troubleshooting workflow for this compound precipitation.

References

Tmv-IN-6 degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of Tmv-IN-6, a novel inhibitor of Tobacco Mosaic Virus (TMV) assembly.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound, also referred to as compound 4g in scientific literature, is a novel synthetic chalcone derivative containing a 1,2,4-triazine moiety.[1] It functions as an antiviral agent by impeding the assembly of the Tobacco Mosaic Virus (TMV).[2][3] Molecular docking studies suggest that this compound interacts with the TMV coat protein (CP), which likely weakens the interaction between CP subunits. This interference with the self-assembly of the viral particle is the basis of its antiviral activity.[1]

2. What is the chemical information for this compound?

PropertyValue
Molecular Formula C29H27N3OS
Molecular Weight 465.61 g/mol
Appearance Solid

Source:[4]

3. What are the recommended storage and handling conditions for this compound?

While specific degradation studies for this compound are not publicly available, general best practices for handling chalcone and triazine derivatives should be followed to ensure stability and efficacy.

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is recommended.

  • In Solution: Prepare solutions fresh for each experiment if possible. If stock solutions need to be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The choice of solvent can impact stability; refer to the original publication or supplier's datasheet for recommended solvents.

  • Handling: Avoid exposure to strong light, high temperatures, and extreme pH conditions, as these factors can potentially degrade the compound.

4. How were the antiviral activities of this compound determined?

The antiviral activities of this compound (compound 4g) were evaluated in vivo against TMV. The assessments included curative, protective, and inactivation activities, with the commercial agricultural antiviral agent Ningnanmycin used as a comparison.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced or no antiviral activity in experiments. Degradation of this compound: The compound may have degraded due to improper storage or handling (e.g., exposure to light, high temperatures, or repeated freeze-thaw cycles of stock solutions).1. Prepare a fresh stock solution of this compound from solid material. 2. Ensure proper storage of both solid compound and stock solutions (cool, dry, dark, and tightly sealed). 3. Aliquot stock solutions to minimize freeze-thaw cycles.
Incorrect Concentration: The final concentration of this compound in the assay may be too low to elicit a significant effect.1. Verify all calculations for dilutions and final concentrations. 2. Perform a dose-response experiment to determine the optimal effective concentration for your specific assay conditions.
Assay-specific issues: The experimental setup, including the virus strain, host plant, or cell line, and incubation times, may influence the observed activity.1. Review the experimental protocol for any deviations. 2. Include positive (e.g., Ningnanmycin) and negative controls in your experiments to validate the assay.
Inconsistent results between experiments. Variability in this compound solution: Inconsistent preparation of stock solutions or degradation over time can lead to variability.1. Standardize the procedure for preparing this compound solutions. 2. Use freshly prepared solutions for critical experiments.
Experimental variability: Minor differences in experimental conditions (e.g., temperature, humidity, light exposure) can affect biological assays.1. Carefully control and document all experimental parameters. 2. Increase the number of replicates to improve statistical power.

Quantitative Data Summary

The following table summarizes the in vivo antiviral activity of this compound (compound 4g) against TMV at a concentration of 500 µg/mL, as well as its 50% effective concentration (EC50) values.

Activity Type Inhibition Rate at 500 µg/mL (%) EC50 (µg/mL) Ningnanmycin (Control) EC50 (µg/mL)
Curative 54.917.581.5
Protective 55.5Not Reported82.3
Inactivation Not ReportedNot ReportedNot Reported

Source:[1]

Experimental Protocols

Synthesis of this compound (Compound 4g)

A mixture of 1-(3,4-dimethoxyphenyl)ethan-1-one (1.80 g, 10 mmol) and 3-methyl-5,6-diphenyl-1,2,4-triazine (2.93 g, 10 mmol) was dissolved in acetic acid (30 mL). Concentrated sulfuric acid (1 mL) was then added, and the mixture was stirred at room temperature for 8-10 hours. The reaction progress was monitored by thin-layer chromatography (TLC). After the reaction was complete, the mixture was poured into ice water, and the resulting precipitate was filtered, dried, and purified by column chromatography.[1]

In Vivo Antiviral Activity Assay against TMV

The curative, protective, and inactivation activities of this compound against TMV were evaluated using the half-leaf method on Nicotiana glutinosa.

  • Curative Activity: The upper leaves of N. glutinosa were inoculated with TMV. After 2 hours, the leaves were sprayed with a 500 µg/mL solution of the test compound.

  • Protective Activity: The upper leaves of N. glutinosa were first sprayed with a 500 µg/mL solution of the test compound. After 24 hours, the leaves were inoculated with TMV.

  • Inactivation Activity: A 500 µg/mL solution of the test compound was mixed with an equal volume of TMV suspension and incubated for 30 minutes before being inoculated onto the upper leaves of N. glutinosa.

For all assays, a solvent control and a Ningnanmycin control were included. The number of local lesions was counted 3-4 days after inoculation, and the inhibition rate was calculated.[1]

Visualizations

Tmv_IN_6_Mechanism cluster_virus_assembly TMV Assembly Pathway cluster_inhibition Inhibition by this compound TMV_CP TMV Coat Protein (CP) Assembly Self-Assembly TMV_CP->Assembly TMV_RNA TMV RNA TMV_RNA->Assembly TMV_Virion Intact TMV Virion Assembly->TMV_Virion Tmv_IN_6 This compound Inhibition Inhibition Tmv_IN_6->Inhibition Inhibition->Assembly

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Experiment Shows Reduced/No Activity Check_Compound Check this compound Integrity Start->Check_Compound Fresh_Stock Prepare Fresh Stock Solution Check_Compound->Fresh_Stock Degradation Suspected Check_Concentration Verify Concentration Check_Compound->Check_Concentration Integrity OK Storage Verify Proper Storage (Cool, Dry, Dark) Fresh_Stock->Storage Storage->Check_Concentration Recalculate Recalculate Dilutions Check_Concentration->Recalculate Calculation Error Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response Concentration Uncertain Check_Assay Review Assay Protocol Check_Concentration->Check_Assay Concentration OK Recalculate->Check_Assay Dose_Response->Check_Assay Controls Check Positive/Negative Controls Check_Assay->Controls Protocol Deviation Parameters Verify Experimental Parameters Check_Assay->Parameters Protocol OK Controls->Parameters End Problem Resolved Parameters->End

References

Refining Tmv-IN-6 treatment protocols for specific plant species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Tmv-IN-X, a novel inhibitor of Tobacco Mosaic Virus (TMV). The information is intended for scientists and drug development professionals to refine treatment protocols for specific plant species.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Tmv-IN-X?

A1: Tmv-IN-X is hypothesized to inhibit a key process in the Tobacco Mosaic Virus replication cycle. While the precise target is under investigation, potential mechanisms include the inhibition of viral RNA-dependent RNA polymerase, interference with the viral movement protein (P30) responsible for cell-to-cell spread, or blocking the assembly of new virus particles.[1][2] Some antiviral compounds have been shown to inhibit the polymerization of the TMV coat protein in vitro.[1]

Q2: Which plant species are suitable for testing Tmv-IN-X?

A2: Tmv-IN-X is primarily designed for use in plant species susceptible to TMV, particularly members of the Solanaceae family such as Nicotiana tabacum (tobacco), Nicotiana benthamiana, and Solanum lycopersicum (tomato).[3][4] N. benthamiana is a common model organism for studying TMV due to its high susceptibility and amenability to transient gene expression.[5]

Q3: How should Tmv-IN-X be prepared for application?

A3: Tmv-IN-X should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution should then be diluted to the final working concentration in a buffer appropriate for the chosen application method. It is crucial to determine the solvent's phytotoxicity on the target plant species by treating a control group with the solvent alone.

Q4: What are the recommended application methods for Tmv-IN-X?

A4: The optimal application method for Tmv-IN-X may vary depending on the plant species and experimental goals. Common methods include:

  • Foliar Spray: A solution of Tmv-IN-X is sprayed directly onto the leaves of the plant. This method is scalable and suitable for treating whole plants.[6][7] The addition of a surfactant like Silwet L-77 can improve leaf surface coverage and stomatal uptake.[6]

  • Leaf Infiltration: The Tmv-IN-X solution is gently injected into the underside of the leaf using a needleless syringe. This method ensures direct delivery of the compound into the leaf tissue and is useful for localized studies.[8][9]

  • Soil Drench: The Tmv-IN-X solution is applied to the soil, allowing for uptake through the roots. This method is suitable for systemic treatments.

Q5: When should Tmv-IN-X be applied in relation to TMV inoculation?

A5: The timing of Tmv-IN-X application is critical for its efficacy. It can be applied:

  • Prophylactically: Before TMV inoculation to prevent infection.

  • Concurrently: At the same time as TMV inoculation.

  • Therapeutically: After TMV inoculation to treat an existing infection.

The optimal timing will depend on the inhibitor's mechanism of action and the research question.

Troubleshooting Guide

Q1: I am not observing any reduction in TMV symptoms after Tmv-IN-X treatment. What could be the issue?

A1: Several factors could contribute to a lack of efficacy:

  • Inhibitor Concentration: The concentration of Tmv-IN-X may be too low. A dose-response experiment is recommended to determine the optimal concentration.

  • Application Method: The chosen application method may not be delivering the inhibitor to the site of viral replication effectively. Consider trying an alternative application method.

  • Timing of Application: The timing of application relative to viral inoculation may be suboptimal.

  • Inhibitor Stability: Tmv-IN-X may be unstable under your experimental conditions (e.g., light, temperature).

  • Plant Resistance: The plant species or cultivar may have a high level of natural resistance to TMV, masking the effect of the inhibitor.

Q2: My plants are showing signs of stress (e.g., yellowing, necrosis) after Tmv-IN-X treatment. How can I mitigate this?

A2: These symptoms may indicate phytotoxicity. To address this:

  • Reduce Inhibitor Concentration: Lower the concentration of Tmv-IN-X to a level that is non-toxic to the plant.

  • Solvent Control: Ensure that the solvent used to dissolve Tmv-IN-X is not causing the phytotoxicity by treating a control group with the solvent alone.

  • Application Method: Localized application methods like leaf infiltration may reduce systemic toxicity.

Q3: I am seeing inconsistent results between experiments. What are the potential sources of variability?

A3: Inconsistent results can arise from:

  • Plant Age and Condition: Use plants of a consistent age and developmental stage, as these factors can influence susceptibility to TMV and response to treatment.

  • Environmental Conditions: Maintain consistent environmental conditions (e.g., light, temperature, humidity) as these can affect both plant health and viral replication.[3]

  • Inoculum Preparation: Ensure that the TMV inoculum is prepared consistently and has a uniform viral titer.

  • Application Technique: Standardize the application technique to ensure uniform dosage and coverage.

Data Presentation

Table 1: Example Dose-Response of Tmv-IN-X on TMV Accumulation in Nicotiana benthamiana

Tmv-IN-X Concentration (µM)Viral RNA (relative units)Lesion Diameter (mm)
0 (Control)1.00 ± 0.125.2 ± 0.8
100.78 ± 0.094.1 ± 0.6
250.45 ± 0.052.5 ± 0.4
500.15 ± 0.031.1 ± 0.2
1000.05 ± 0.010.2 ± 0.1

Table 2: Example Efficacy of Tmv-IN-X (50 µM) in Different Host Species

Plant SpeciesApplication MethodViral Load Reduction (%)Symptom Severity Reduction (%)
Nicotiana benthamianaFoliar Spray85%78%
Nicotiana tabacumFoliar Spray75%65%
Solanum lycopersicumLeaf Infiltration92%88%
Capsicum annuumLeaf Infiltration68%55%

Experimental Protocols

Protocol 1: Foliar Spray Application of Tmv-IN-X

  • Plant Preparation: Grow Nicotiana benthamiana plants for 4-6 weeks under controlled conditions (16h light/8h dark, 24°C).

  • Inhibitor Preparation: Prepare a 50 µM solution of Tmv-IN-X in a 0.1% Tween 20 solution. Prepare a control solution with 0.1% Tween 20 only.

  • Application: Evenly spray the adaxial and abaxial surfaces of the leaves with the Tmv-IN-X or control solution until runoff. Allow the leaves to dry for 24 hours.

  • TMV Inoculation: Prepare a TMV inoculum by grinding infected leaf tissue in a phosphate buffer. Mechanically inoculate two upper leaves of each plant by gently rubbing the leaf surface with the inoculum and a small amount of carborundum powder.[10]

  • Observation: Monitor plants for the development of symptoms (e.g., mosaic patterns, leaf curling) over 7-14 days.[11]

  • Analysis: Quantify viral load using methods such as RT-qPCR or ELISA.[12]

Protocol 2: Leaf Infiltration for Tmv-IN-X Application

  • Plant Preparation: Use 4-6 week old Nicotiana benthamiana plants.

  • Inhibitor Preparation: Prepare a 50 µM solution of Tmv-IN-X in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone).

  • Infiltration: Use a 1 mL needleless syringe to gently infiltrate the Tmv-IN-X solution into the underside of a fully expanded leaf. Infiltrate a control solution in a different leaf of the same plant or on a separate control plant.

  • TMV Inoculation: After 24 hours, inoculate the infiltrated leaves with TMV as described in Protocol 1.

  • Observation and Analysis: Monitor for symptom development and quantify viral load in the infiltrated leaf patches.

Visualizations

Plant_Defense_Signaling TMV Tobacco Mosaic Virus PAMPs Pathogen-Associated Molecular Patterns TMV->PAMPs presents Effector Viral Effector Proteins TMV->Effector injects Viral_Replication Viral Replication & Spread TMV->Viral_Replication PRR Pattern Recognition Receptors PAMPs->PRR recognized by R_Protein Resistance (R) Proteins Effector->R_Protein recognized by PTI PAMP-Triggered Immunity (PTI) PRR->PTI SA_Pathway Salicylic Acid (SA) Signaling Pathway PTI->SA_Pathway JA_ET_Pathway Jasmonic Acid/Ethylene (JA/ET) Signaling Pathway PTI->JA_ET_Pathway ETI Effector-Triggered Immunity (ETI) R_Protein->ETI ETI->SA_Pathway Defense Defense Responses (e.g., PR proteins, HR) SA_Pathway->Defense JA_ET_Pathway->Defense Defense->Viral_Replication inhibits Tmv_IN_X Tmv-IN-X Tmv_IN_X->Viral_Replication inhibits

Caption: Generalized plant defense signaling pathways against TMV and the potential intervention point for Tmv-IN-X.

Experimental_Workflow Start Start Plant_Growth Grow Plants (e.g., N. benthamiana) Start->Plant_Growth Group_Assignment Assign Plants to Treatment Groups Plant_Growth->Group_Assignment Treatment Apply Tmv-IN-X (or Control) Group_Assignment->Treatment Inoculation Inoculate with TMV Treatment->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Symptom_Scoring Symptom Scoring & Photography Incubation->Symptom_Scoring Sampling Sample Leaf Tissue Symptom_Scoring->Sampling Analysis Quantify Viral Load (RT-qPCR, ELISA) Sampling->Analysis Data_Analysis Data Analysis & Interpretation Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating the efficacy of Tmv-IN-X against Tobacco Mosaic Virus.

References

Technical Support Center: Mitigating Compound-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "Tmv-IN-6" is not publicly available. The following guide provides general strategies and protocols for mitigating cytotoxicity induced by experimental compounds in cell culture, using "Compound-X" as a placeholder.

Frequently Asked Questions (FAQs)

Q1: My cells are showing high levels of toxicity after treatment with Compound-X. What are the initial steps to troubleshoot this?

A1: When observing high cytotoxicity, the first steps involve optimizing the experimental conditions. We recommend the following:

  • Concentration Optimization: Perform a dose-response experiment to determine the IC50 value of Compound-X for your specific cell line. It is crucial to identify a concentration that provides the desired biological effect with minimal toxicity.

  • Incubation Time: Reduce the exposure time of the cells to the compound. A time-course experiment can help identify the minimum time required to achieve the desired effect.

  • Cell Density: Ensure that you are using an optimal cell density for your experiments. Low cell density can make cells more susceptible to cytotoxic effects.

  • Serum Concentration: In some cases, increasing the serum concentration in the culture medium can help mitigate cytotoxicity by providing protective factors or by binding to the compound, reducing its effective concentration.

Q2: How can I determine the mechanism of cell death (apoptosis vs. necrosis) induced by Compound-X?

A2: Differentiating between apoptosis and necrosis is crucial for understanding the mechanism of cytotoxicity. We recommend the following assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., Caspase-3/7) can confirm the involvement of apoptosis.

  • LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium is an indicator of plasma membrane damage, which is characteristic of necrosis.

Q3: Can co-treatment with other compounds help mitigate the cytotoxicity of Compound-X?

A3: Yes, co-treatment with cytoprotective agents can be a viable strategy. The choice of the co-treatment agent depends on the suspected mechanism of toxicity.

  • Antioxidants: If Compound-X is suspected to induce oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may reduce cytotoxicity.

  • Apoptosis Inhibitors: If apoptosis is the primary mechanism of cell death, pan-caspase inhibitors like Z-VAD-FMK can be used to block the apoptotic cascade. However, this may not be suitable for all experimental goals.

Troubleshooting Guides

Guide 1: High Background Toxicity in Vehicle-Treated Control Cells
Possible Cause Recommended Solution
Solvent Toxicity (e.g., DMSO) Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Perform a solvent toxicity titration to determine the maximum tolerated concentration.
Poor Cell Health Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Check for mycoplasma contamination.
Suboptimal Culture Conditions Verify that the incubator CO2 levels, temperature, and humidity are optimal for your cell line. Use fresh, pre-warmed media for all experiments.
Guide 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Cause Recommended Solution
Variability in Cell Passage Number Use cells within a consistent and narrow passage number range for all experiments, as sensitivity to compounds can change with prolonged culturing.
Inaccurate Compound Dilutions Prepare fresh dilutions of Compound-X for each experiment from a concentrated stock solution. Ensure thorough mixing.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for treatment groups, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.

Quantitative Data Summary

Table 1: Illustrative IC50 Values of Compound-X in Various Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48h
HeLa15.28.5
A54925.812.1
MCF-710.55.3
HepG232.118.9

Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on Compound-X Induced Cytotoxicity in HeLa Cells (at 24h)

Compound-X (µM)% Cell Viability (Compound-X alone)% Cell Viability (+ 5mM NAC)
0100100
58598
106285
203568
401542

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Compound-X and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection
  • Cell Treatment and Harvesting: Treat cells with Compound-X in a 6-well plate. After incubation, collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Visualizations

Signaling_Pathway Compound-X Compound-X ROS Production ROS Production Compound-X->ROS Production Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Cytochrome C Release Cytochrome C Release Mitochondrial Stress->Cytochrome C Release Caspase-9 Activation Caspase-9 Activation Cytochrome C Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis NAC NAC NAC->ROS Production Inhibits

Caption: Hypothetical signaling pathway for Compound-X induced apoptosis via oxidative stress.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Mitigation Strategy Dose-Response Assay (MTT) Dose-Response Assay (MTT) Determine IC50 Determine IC50 Dose-Response Assay (MTT)->Determine IC50 Annexin V/PI Staining Annexin V/PI Staining Determine IC50->Annexin V/PI Staining Apoptosis vs. Necrosis Apoptosis vs. Necrosis Annexin V/PI Staining->Apoptosis vs. Necrosis Co-treatment with NAC Co-treatment with NAC Apoptosis vs. Necrosis->Co-treatment with NAC Caspase Glo Assay Caspase Glo Assay Confirm Apoptosis Confirm Apoptosis Caspase Glo Assay->Confirm Apoptosis Re-evaluate Cytotoxicity Re-evaluate Cytotoxicity Co-treatment with NAC->Re-evaluate Cytotoxicity

Caption: General experimental workflow for cytotoxicity testing and mitigation.

Troubleshooting_Flowchart rect_node rect_node start High Cytotoxicity Observed q1 Is Vehicle Control Toxic? start->q1 a1_yes Check Solvent Conc. & Cell Health q1->a1_yes Yes q2 Is IC50 known? q1->q2 No a2_no Perform Dose-Response q2->a2_no No q3 Is Mechanism Known? q2->q3 Yes a2_no->q3 a3_no Perform Apoptosis/Necrosis Assays q3->a3_no No a4 Implement Mitigation Strategy (e.g., Co-treatment, Time Reduction) q3->a4 Yes a3_no->a4

Technical Support Center: Tmv-IN-6 Based Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tmv-IN-6 in antiviral assays against Tobacco Mosaic Virus (TMV).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel antiviral agent that functions by inhibiting the assembly of Tobacco Mosaic Virus (TMV). It specifically binds to the TMV coat protein (CP), interfering with the proper assembly of the viral capsid around the viral RNA genome.[1] This disruption of virion formation is the primary mechanism of its antiviral activity.

Q2: What are the appropriate positive and negative controls for a this compound antiviral assay?

A2:

  • Positive Control (antiviral): Ningnanmycin is a commercially available and widely used antiviral agent against TMV and can serve as a positive control for inhibition.[2][3]

  • Negative Control (compound): A vehicle control, typically DMSO, used to dissolve this compound, should be included at the same final concentration as in the experimental wells to account for any solvent effects.

  • Negative Control (virus): Mock-infected plants or wells (treated with buffer instead of virus) are essential to ensure the observed effects are virus-specific.

  • Positive Control (virus): Plants or wells infected with TMV without any compound treatment are necessary to establish the baseline level of infection.

Q3: How can I assess the cytotoxicity of this compound in my plant-based assay?

A3: It is crucial to evaluate whether the observed antiviral effect is due to specific inhibition of the virus or simply due to toxicity to the host plant cells. This can be assessed by:

  • Visual Observation: Treat uninfected plants or plant tissues with this compound at the same concentrations used in the antiviral assay and observe for signs of phytotoxicity, such as leaf yellowing, necrosis, or stunted growth.

  • Cell Viability Assays: For in vitro assays using plant cell cultures or protoplasts, standard cytotoxicity assays like the MTT or neutral red uptake assay can be adapted to assess cell viability.[4][5]

Q4: What are potential reasons for inconsistent results in my this compound assays?

A4: Inconsistent results can arise from several factors, including:

  • Virus Inoculum Variability: The concentration and infectivity of your TMV stock can fluctuate. It's important to use a standardized inoculum and, if possible, titrate it before each experiment.

  • Compound Stability and Solubility: this compound may degrade or precipitate in your assay medium. Ensure proper storage and handling, and check for solubility issues at the tested concentrations.

  • Environmental Conditions: For in vivo plant assays, variations in light, temperature, and humidity can significantly impact both plant health and virus replication. Maintain consistent environmental conditions for all experimental replicates.

  • Pipetting Errors: In high-throughput screening, small volume variations can lead to significant concentration differences. Ensure accurate and consistent pipetting.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicates Inconsistent virus application.Use a standardized mechanical inoculation technique (e.g., rubbing with a consistent amount of abrasive).
Uneven compound distribution on leaves.Ensure the entire leaf surface is evenly coated with the test compound solution.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
No antiviral activity observed This compound concentration is too low.Perform a dose-response experiment with a wider range of concentrations.
Compound is inactive or degraded.Verify the identity and purity of your this compound stock. Store it correctly and prepare fresh dilutions for each experiment.
Assay endpoint is not optimal.For local lesion assays, ensure you are counting lesions at the appropriate time post-inoculation (typically 3-4 days).[6]
False positive results (inhibition without the compound being a true antiviral) This compound is cytotoxic to the host plant.Perform cytotoxicity testing as described in the FAQs. Determine the maximum non-toxic concentration.
Compound interferes with the assay readout.For reporter virus assays (e.g., TMV-GFP), ensure this compound does not quench the fluorescent signal.[7]
False negative results (a known active compound shows no activity) The viral load is too high.Optimize the virus inoculum concentration to a level where inhibition can be readily observed.
The assay is not sensitive enough.Consider using a more sensitive detection method, such as RT-qPCR to quantify viral RNA levels.

Quantitative Data Summary

The following table summarizes the reported efficacy of various anti-TMV compounds, which can be used as a reference for expected potencies in your assays.

CompoundAssay TypeEfficacy MetricValueReference
Ningnanmycin In vivo (curative)EC50261.4 µg/mL[2]
Compound E2 In vivo (protective)EC50203.5 µg/mL[2]
Compound 5c-2 In vitro (inactivation)EC5062.2 µg/mL[8]
Compound 5c-2 In vivo (curative)EC50284.2 µg/mL[8]
TMV-IN-10 Not specifiedEC50146 µg/mL[9]

Experimental Protocols

In Vivo TMV Antiviral Assay (Local Lesion Assay)

This protocol is adapted for use with Nicotiana glutinosa or other plants that form local lesions in response to TMV infection.

Materials:

  • Nicotiana glutinosa plants (4-6 leaf stage)

  • Purified TMV stock

  • Inoculation buffer (e.g., 0.01 M phosphate buffer, pH 7.0)

  • Abrasive (e.g., Celite or carborundum)

  • This compound stock solution (in DMSO)

  • Test solutions of this compound at various concentrations

  • Control solutions (vehicle, positive control)

Procedure:

  • Compound Application (Protective Assay):

    • Select healthy, fully expanded leaves of similar age.

    • Using a cotton swab or sprayer, evenly apply the test and control solutions to the entire upper surface of the leaves.

    • Allow the leaves to dry for at least 1 hour.

  • Virus Inoculation:

    • Prepare the virus inoculum by diluting the TMV stock in inoculation buffer to a concentration that produces countable local lesions.

    • Add a small amount of abrasive to the inoculum.

    • Gently rub the inoculum onto the treated leaf surfaces with a gloved finger or cotton swab.

    • After 5-10 minutes, gently rinse the leaves with water to remove excess inoculum and abrasive.

  • Incubation and Data Collection:

    • Maintain the plants in a controlled environment (e.g., 25°C, 16h light/8h dark photoperiod).

    • After 3-4 days, count the number of local lesions on each leaf.

    • Calculate the percent inhibition for each treatment relative to the virus control.

In Vitro TMV Coat Protein Assembly Assay

This is a more targeted assay to confirm the mechanism of action of this compound.

Materials:

  • Purified TMV coat protein (CP)

  • TMV RNA

  • Assembly buffer (e.g., 100 mM sodium phosphate, pH 7.2)

  • This compound stock solution (in DMSO)

  • Test solutions of this compound at various concentrations

  • Spectrophotometer or equipment for transmission electron microscopy (TEM)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, mix the TMV CP with the assembly buffer.

    • Add the this compound test solution or control and incubate for a short period (e.g., 30 minutes) at room temperature.

  • Initiation of Assembly:

    • Add TMV RNA to the mixture to initiate the assembly of virus-like particles.

  • Analysis of Assembly:

    • Spectrophotometry: Monitor the increase in turbidity (light scattering) at 320 nm over time. A decrease in the rate or extent of turbidity increase in the presence of this compound indicates inhibition of assembly.

    • Transmission Electron Microscopy (TEM): After a set incubation time, take an aliquot of the reaction, negatively stain it, and visualize it under a TEM. The presence of fewer or malformed virus particles in the this compound treated samples compared to the control indicates inhibition of assembly.[6]

Visualizations

TMV Assembly Pathway and this compound Inhibition

TMV_Assembly_Pathway cluster_host Host Cell Cytoplasm TMV_RNA TMV RNA Assembly Virus Assembly TMV_RNA->Assembly Coat_Protein Coat Protein Monomers Disk Coat Protein Disks Coat_Protein->Disk Self-assembles Disk->Assembly Virion New TMV Virion Assembly->Virion Tmv_IN_6 This compound Tmv_IN_6->Assembly Inhibits

Caption: The inhibitory mechanism of this compound on the Tobacco Mosaic Virus assembly pathway.

General Experimental Workflow for this compound Antiviral Screening

Antiviral_Screening_Workflow start Start prepare_compounds Prepare this compound dilutions and controls start->prepare_compounds in_vivo_assay In Vivo Assay (e.g., Local Lesion Assay) prepare_compounds->in_vivo_assay in_vitro_assay In Vitro Assay (e.g., Assembly Assay) prepare_compounds->in_vitro_assay cytotoxicity_assay Cytotoxicity Assay prepare_compounds->cytotoxicity_assay data_analysis Data Analysis (Calculate % inhibition, EC50) in_vivo_assay->data_analysis in_vitro_assay->data_analysis cytotoxicity_assay->data_analysis hit_validation Hit Validation data_analysis->hit_validation end End hit_validation->end

Caption: A generalized workflow for screening and validating the antiviral activity of this compound.

References

Enhancing the binding specificity of Tmv-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the binding specificity of Tmv-IN-6, a novel inhibitor targeting the Tobacco Mosaic Virus (TMV).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

Based on initial design, this compound is intended to interfere with the viral life cycle by binding to a key viral component. The primary strategies for such inhibitors often involve targeting either viral proteases to prevent polyprotein processing or the capsid protein (CP) to disrupt genome binding and viral assembly.[1][2] The specific molecular target of this compound will dictate the experimental approaches for enhancing its specificity.

Q2: My this compound compound shows low potency in initial screens. What are the first troubleshooting steps?

Low potency can stem from several factors. A primary consideration is the binding affinity of this compound to its target. It is also crucial to ensure the stability and correct conformation of both the compound and the target protein under experimental conditions. For instance, the TMV coat protein's assembly into disks or helical rods is dependent on factors like pH and protein concentration, which could affect inhibitor binding.[3][4]

Q3: I am observing significant off-target effects in my cellular assays. How can I improve the specificity of this compound?

Off-target effects suggest that this compound may be binding to host cellular components or other viral proteins. To enhance specificity, consider the following:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of this compound to identify moieties critical for on-target binding and those responsible for off-target interactions.

  • Computational Modeling: Use molecular docking simulations to predict the binding pose of this compound with its intended viral target and with potential host off-targets. This can guide rational design of more specific derivatives.

  • Competitive Binding Assays: Perform assays with known specific binders to determine if this compound is interacting with the intended binding site.

Q4: How can I confirm that this compound is binding to the intended site on the TMV protein?

Several techniques can be employed to validate the binding site:

  • Site-Directed Mutagenesis: Introduce mutations in the putative binding site of the target protein. A significant decrease in binding affinity for the mutated protein compared to the wild-type suggests the site has been correctly identified.[2]

  • X-ray Crystallography or Cryo-EM: These techniques can provide high-resolution structural data of the this compound-target complex, definitively showing the binding interface.

  • Peptide Mapping: Use techniques like mass spectrometry to identify the peptide fragments of the target protein that are protected from cleavage when this compound is bound.

Troubleshooting Guides

Issue 1: Inconsistent results in binding affinity assays (e.g., ELISA, SPR).
Potential Cause Troubleshooting Step Rationale
Protein Aggregation/Misfolding Confirm the oligomeric state and stability of the TMV target protein (e.g., coat protein) using size-exclusion chromatography (SEC) or native-PAGE.[3]The assembly state of TMV proteins is crucial for presenting the correct binding epitopes.
Inhibitor Precipitation Determine the solubility of this compound in the assay buffer. If necessary, adjust buffer composition or add a solubilizing agent like DMSO.Poor solubility can lead to inaccurate concentration measurements and aggregation.
Incorrect Buffer Conditions Optimize pH, ionic strength, and temperature of the binding buffer. TMV protein assembly is pH-sensitive.[4]Suboptimal buffer conditions can denature the target protein or the inhibitor.
Non-specific Binding Include a blocking agent (e.g., BSA) in the assay buffer and use a negative control (an unrelated protein) to assess non-specific interactions.This helps to differentiate true binding from artifacts.
Issue 2: this compound is effective in vitro but shows poor efficacy in plant cell-based assays.
Potential Cause Troubleshooting Step Rationale
Poor Cell Permeability Assess the lipophilicity and molecular weight of this compound. Modify the compound to improve its ability to cross the plant cell wall and membrane.The compound must reach its intracellular target to be effective.
Compound Instability/Metabolism Evaluate the stability of this compound in the presence of plant cell extracts.The compound may be degraded by cellular enzymes.
Efflux by Cellular Transporters Co-administer this compound with known inhibitors of plant efflux pumps to see if efficacy is restored.Active transport out of the cell can reduce the intracellular concentration of the inhibitor.
Viral Target Inaccessibility Investigate the subcellular localization of the TMV replication complexes. The inhibitor needs to reach these specific sites.[5]TMV replication is compartmentalized within the cell, and the inhibitor must access these compartments.

Quantitative Data Summary

The following table summarizes binding affinity data for a known TMV-binding peptide, which can serve as a benchmark for this compound development.

Table 1: Binding Affinity of TMV-Binding Peptide (TBPT25)

Compound Target Method IC50 (µM) KD (µM) Reference
TBPT25Intact TMV ParticlesELISA0.730.16[6]

Experimental Protocols

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

This protocol is adapted for determining the binding affinity of this compound to intact TMV particles.

  • Coating: Coat a 96-well microtiter plate with purified TMV particles (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block non-specific binding sites by incubating with 5% non-fat dry milk in PBST for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Inhibitor Incubation: Add serial dilutions of this compound (solubilized in an appropriate buffer, e.g., with a small percentage of DMSO) to the wells and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Add a primary antibody specific to a region of the TMV coat protein that does not overlap with the expected this compound binding site. Incubate for 1 hour.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.

  • Washing: Repeat the washing step.

  • Detection: Add a TMB substrate solution and stop the reaction with sulfuric acid.

  • Analysis: Read the absorbance at 450 nm. The IC50 value can be calculated by plotting the absorbance against the logarithm of the this compound concentration.

Protocol 2: Site-Directed Mutagenesis

This protocol outlines the general steps for creating point mutations in the TMV coat protein to validate the binding site of this compound.

  • Plasmid Template: Use a plasmid containing the cDNA of the TMV coat protein as a template.

  • Primer Design: Design primers containing the desired mutation. The primers should be complementary to the template strand and flank the mutation site.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.

  • Template Removal: Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

  • Protein Expression and Purification: Express the mutant TMV coat protein and purify it for use in binding assays with this compound.

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Troubleshooting & Optimization cluster_2 Validation a Design & Synthesize This compound Library b In Vitro Binding Assay (e.g., ELISA) a->b c Low Potency or Specificity? b->c d Structure-Activity Relationship (SAR) c->d e Computational Docking c->e g Cell-Based Assays (Plant Protoplasts) c->g If Potent d->a Iterative Redesign f Site-Directed Mutagenesis e->f h Confirm Binding Site (e.g., X-ray Crystallography) f->h i Lead Compound g->i h->i

Caption: Workflow for enhancing the binding specificity of this compound.

tmv_replication_cycle cluster_host_cell Host Cell Cytoplasm cluster_inhibitor Potential this compound Targets entry 1. Virus Entry & Uncoating translation 2. Translation of Replicase Proteins entry->translation replication 3. RNA Replication (VRC Formation) translation->replication protein_synthesis 4. Synthesis of CP & Movement Protein replication->protein_synthesis assembly 5. Virion Assembly protein_synthesis->assembly movement 6. Cell-to-Cell Movement assembly->movement target_uncoating Inhibit Uncoating target_uncoating->entry target_replication Inhibit Replicase target_replication->replication target_assembly Inhibit Assembly target_assembly->assembly

Caption: Potential intervention points for this compound in the TMV life cycle.

troubleshooting_tree start Poor In Vivo Efficacy q1 Is the compound stable in cell extract? start->q1 q2 Does the compound permeate the cell membrane? q1->q2 Yes sol1 Redesign for Improved Stability q1->sol1 No a1_yes Yes a1_no No q3 Is the target accessible (correct subcellular localization)? q2->q3 Yes sol2 Modify Physicochemical Properties (e.g., logP) q2->sol2 No a2_yes Yes a2_no No sol3 Re-evaluate Target Localization and Biology q3->sol3 No sol4 Investigate Efflux Mechanisms q3->sol4 Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for poor in vivo efficacy of this compound.

References

Validation & Comparative

Navigating the Specificity of Anti-Tobamovirus Strategies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers and drug development professionals in the field of plant virology now have a comprehensive resource for understanding the cross-reactivity of antiviral strategies against Tobacco Mosaic Virus (TMV). This guide provides a detailed comparison of chemical and biological interventions, supported by experimental data and protocols, to aid in the development of broad-spectrum antiviral solutions.

It is important to note that a search for a specific product denoted as "Tmv-IN-6" yielded no publicly available information. Therefore, this guide focuses on established and well-documented anti-TMV agents and resistance mechanisms as exemplary models for assessing cross-reactivity.

Executive Summary

This guide explores the specificity and cross-reactivity of various chemical and biological agents effective against Tobacco Mosaic Virus (TMV), a model pathogen in plant virology. We delve into the efficacy of the broad-spectrum antiviral Ribavirin, the microbial-derived agent Ningnanmycin, and the genetically encoded resistance conferred by the N gene. The comparative analysis is designed to provide researchers with a framework for evaluating the potential of these and other antiviral strategies against a wider range of plant viruses. Detailed experimental protocols for assessing antiviral activity and quantifying viral load are also provided to ensure reproducibility and standardization of future studies.

Chemical Inhibition Strategies: A Comparative Overview

The development of chemical agents to combat plant viruses is a critical area of research. Here, we compare the activity of two notable compounds against TMV and other plant viruses.

Data on Antiviral Activity
CompoundTarget VirusHost PlantEfficacy (EC50/IC50)Other Viruses InhibitedReference
Ribavirin Tobacco Mosaic Virus (TMV)TobaccoInhibition of replication observedPotato Virus X (PVX), Belladonna Mottle Virus, Potato Virus Y (PVY), Tobacco Necrosis Virus[1][1]
Ningnanmycin Tobacco Mosaic Virus (TMV)Nicotiana glutinosaCurative effect at 80 μg/mLNot specified in comparative studies[2]

Note: Direct comparative studies with standardized EC50 values across multiple viruses for these compounds are limited in publicly available literature. The data presented is based on individual studies and may not be directly comparable due to variations in experimental conditions.

Biological Resistance Mechanisms

Genetic resistance offers a durable and environmentally friendly approach to virus control. This section compares the cross-reactivity of a key resistance gene and the phenomenon of cross-protection.

N Gene-Mediated Resistance

The N gene, originally from Nicotiana glutinosa, provides broad resistance against most members of the Tobamovirus genus.[3][4] This resistance is triggered by the recognition of the viral helicase domain, leading to a hypersensitive response that localizes the virus to the site of infection.[3] While highly effective against a wide range of tobamoviruses, some strains, like TMV-Ob, have been shown to overcome this resistance.[3]

Resistance MechanismTarget VirusSpectrum of ActivityMechanism of ActionReference
N Gene Tobacco Mosaic Virus (TMV)Broadly effective against most tobamoviruses.[3][4]Recognition of the viral helicase domain, leading to a hypersensitive response.[3][3][4][5]
N' Gene Tomato Mosaic Virus (ToMV)Confers resistance to ToMV and other specific tobamoviruses, but not the common strain of TMV.Recognition of the viral coat protein.[3]
Cross-Protection

Cross-protection is a phenomenon where pre-infection with a mild strain of a virus protects the plant from a subsequent infection by a more virulent, related strain. This strategy has been historically used to manage TMV in various crops. The effectiveness of cross-protection is generally highest between closely related viruses.

Experimental Protocols

Accurate assessment of antiviral efficacy and cross-reactivity relies on standardized experimental protocols. The following are detailed methodologies for key assays used in plant virology.

Local Lesion Assay for Quantifying Virus Infectivity

This assay is used to determine the concentration of infectious virus particles in a sample.

Principle: Inoculation of a virus onto a hypersensitive host plant (e.g., Nicotiana glutinosa for TMV) results in the formation of localized necrotic lesions. The number of lesions is proportional to the concentration of the virus in the inoculum.[6][7][8]

Protocol:

  • Plant Preparation: Grow Nicotiana glutinosa plants until they have well-developed leaves (6-8 weeks).

  • Inoculum Preparation: Prepare serial dilutions of the virus sample in an inoculation buffer (e.g., 0.05 M phosphate buffer, pH 7.0).

  • Inoculation:

    • Lightly dust the upper surface of the leaves with a fine abrasive (e.g., Carborundum).

    • Using a sterile cotton swab, gently rub a defined volume (e.g., 100 µL) of each virus dilution onto separate, marked half-leaves. The other half of the leaf can be used as a control or for another treatment.

    • Rinse the inoculated leaves with water shortly after inoculation to remove excess inoculum and abrasive.

  • Incubation: Maintain the plants in a controlled environment (e.g., 25°C with a 16h light/8h dark cycle).

  • Lesion Counting: After 3-5 days, count the number of local lesions on each inoculated half-leaf.[2]

  • Data Analysis: Calculate the average number of lesions per dilution. The concentration of the virus in the original sample can be estimated by comparing the lesion counts to a standard curve generated with a virus of known concentration.

Enzyme-Linked Immunosorbent Assay (ELISA) for Virus Quantification

ELISA is a sensitive and specific method for detecting and quantifying viral antigens in plant tissues.

Principle: This assay utilizes antibodies specific to the virus to capture and detect viral proteins. The amount of virus is quantified by measuring the activity of an enzyme conjugated to a secondary antibody, which produces a colored product.

Protocol (Direct Antibody Sandwich - DAS-ELISA):

  • Coating: Coat the wells of a microtiter plate with a virus-specific primary antibody diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Sample Addition: Grind plant tissue in extraction buffer and add the crude sap to the wells. Include positive and negative controls. Incubate for 2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Conjugate Addition: Add the enzyme-conjugated secondary antibody (specific to the virus) to the wells. Incubate for 2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., p-nitrophenyl phosphate for alkaline phosphatase) to the wells.

  • Reading: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader. The absorbance is proportional to the amount of virus in the sample.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and biological mechanisms discussed, the following diagrams are provided.

Antiviral_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Virus_Stock Virus Stock Inoculation Inoculation of Host Plants Virus_Stock->Inoculation Host_Plants Host Plants Host_Plants->Inoculation Test_Compounds Test Compounds Treatment Application of Test Compounds Test_Compounds->Treatment Inoculation->Treatment Incubation Incubation Treatment->Incubation Data_Collection Data Collection (Lesion Count / ELISA Reading) Incubation->Data_Collection Analysis Statistical Analysis (EC50 Calculation) Data_Collection->Analysis N_Gene_Signaling TMV Tobacco Mosaic Virus Helicase Viral Helicase Domain TMV->Helicase releases N_Gene N Gene Product (TIR-NB-LRR) Helicase->N_Gene recognized by Signaling_Cascade Downstream Signaling Cascade N_Gene->Signaling_Cascade activates HR Hypersensitive Response (Localized Cell Death) Signaling_Cascade->HR induces

References

A Head-to-Head Showdown: Tmv-IN-6 Versus Natural Antiviral Compounds in the Fight Against Tobacco Mosaic Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – In the ongoing battle against plant pathogens, researchers and drug development professionals are in a constant search for effective antiviral agents. A new comparison guide offers a detailed head-to-head analysis of Tmv-IN-6, a novel synthetic compound, and a panel of well-known natural antiviral compounds for their efficacy against the Tobacco Mosaic Virus (TMV). This guide provides crucial data for researchers working on developing new strategies to combat viral diseases in plants.

This compound has been identified as a potent inhibitor of Tobacco Mosaic Virus, acting by directly binding to the virus's coat protein (CP), which interferes with the assembly of new virus particles. This mechanism effectively halts the replication of the virus within the host plant.

This guide provides a comparative analysis of the antiviral activity of this compound against TMV alongside several natural compounds: quercetin, curcumin, resveratrol, and epigallocatechin-3-gallate (EGCG). The comparison also includes data for Ningnanmycin and Ribavirin, two established antiviral agents commonly used in agriculture, to provide a broader context for the performance of these compounds.

Comparative Antiviral Activity Against Tobacco Mosaic Virus (TMV)

The following table summarizes the available quantitative data on the antiviral efficacy of this compound and the selected natural and synthetic compounds against the Tobacco Mosaic Virus. The data is presented in terms of the half-maximal effective concentration (EC50), which is the concentration of a compound that inhibits 50% of the viral activity.

CompoundTypeMechanism of Action against TMVEC50 (Curative Activity)EC50 (Protective Activity)Other Quantitative Data
This compound SyntheticInhibits virus assembly by binding to the TMV coat protein.Data Not AvailableData Not Available-
Quercetin NaturalReduces lesion number and virus concentration.[1]Data Not AvailableData Not Available40-50% inhibition of TMV infectivity at 90 µg/mL (derivatives).[2]
Curcumin NaturalGeneral antiviral properties.Data Not AvailableData Not Available-
Resveratrol NaturalGeneral antiviral properties.Data Not AvailableData Not Available-
EGCG NaturalGeneral antiviral properties.Data Not AvailableData Not Available-
Ningnanmycin SyntheticBinds to TMV coat protein, disrupting assembly.[3]329.1 µg/mL[4]230.3 µg/mL[4]Curative EC50: 205.1 µg/mL; Protective EC50: 162.0 µg/mL (in another study).[5]
Ribavirin SyntheticInhibits an early step in TMV replication.[6]Data Not Available622.0 µg/mL[7]-

Note: The lack of publicly available, peer-reviewed quantitative data for the EC50 of this compound against TMV is a significant gap in the current literature. The information regarding its mechanism of action is primarily from commercial suppliers. Similarly, while natural compounds have shown promise, specific EC50 values against TMV are not widely reported in the reviewed literature, with most quantitative data being for other viral strains.

Signaling Pathways and Mechanisms of Action

The antiviral compounds discussed employ different strategies to combat viral infections. Understanding these mechanisms is key to developing targeted and effective treatments.

This compound and Ningnanmycin: Targeting Viral Assembly

Both this compound and Ningnanmycin disrupt the assembly of new TMV particles by targeting the viral coat protein. This mechanism is crucial as it directly prevents the formation of infectious virions, thereby limiting the spread of the infection within the plant.

cluster_virus_assembly TMV Assembly cluster_inhibition Inhibition TMV RNA TMV RNA Assembled Virion Assembled Virion TMV RNA->Assembled Virion encapsidation Coat Protein (CP) Coat Protein (CP) Coat Protein (CP)->Assembled Virion assembly This compound This compound This compound->Coat Protein (CP) binds to Ningnanmycin Ningnanmycin Ningnanmycin->Coat Protein (CP) binds to

Caption: Inhibition of TMV assembly by this compound and Ningnanmycin.

Ribavirin: A Broad-Spectrum Inhibitor

Ribavirin, a synthetic nucleoside analog, is known to interfere with the synthesis of viral RNA. In the case of TMV, it has been shown to inhibit an early, yet-to-be-fully-defined step in the replication process.[6]

Viral Entry Viral Entry Early Replication Step Early Replication Step Viral Entry->Early Replication Step Viral RNA Synthesis Viral RNA Synthesis Early Replication Step->Viral RNA Synthesis Viral Protein Synthesis Viral Protein Synthesis Viral RNA Synthesis->Viral Protein Synthesis Virion Assembly Virion Assembly Viral Protein Synthesis->Virion Assembly Ribavirin Ribavirin Ribavirin->Early Replication Step inhibits

Caption: Ribavirin's inhibition of an early TMV replication step.

Natural Compounds: A Multi-pronged Approach

Natural compounds like quercetin are thought to exert their antiviral effects through various mechanisms, including reducing the number of local lesions and overall virus concentration in infected plants.[1] The exact molecular targets for many of these natural compounds against TMV are still under investigation.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this guide includes detailed methodologies for key experiments used in the evaluation of antiviral compounds against TMV.

Half-Leaf Method for In Vivo Antiviral Assay

This method is widely used to assess the protective, curative, and inactivating effects of compounds against TMV in a host plant.

Start Start Select healthy N. tabacum leaves Select healthy N. tabacum leaves Start->Select healthy N. tabacum leaves Divide leaf in half along the main vein Divide leaf in half along the main vein Select healthy N. tabacum leaves->Divide leaf in half along the main vein Apply test compound to one half (left) Apply test compound to one half (left) Divide leaf in half along the main vein->Apply test compound to one half (left) Apply control (solvent) to the other half (right) Apply control (solvent) to the other half (right) Divide leaf in half along the main vein->Apply control (solvent) to the other half (right) Inoculate entire leaf with TMV Inoculate entire leaf with TMV Apply test compound to one half (left)->Inoculate entire leaf with TMV Apply control (solvent) to the other half (right)->Inoculate entire leaf with TMV Incubate for 3-4 days Incubate for 3-4 days Inoculate entire leaf with TMV->Incubate for 3-4 days Count local lesions on each half Count local lesions on each half Incubate for 3-4 days->Count local lesions on each half Calculate inhibition rate Calculate inhibition rate Count local lesions on each half->Calculate inhibition rate

Caption: Workflow of the half-leaf method for antiviral screening.

Protocol Details:

  • Plant Material: Healthy Nicotiana tabacum cv. Xanthi-nc or another local lesion host plant is used.

  • Compound Application: The test compound solution is applied to one half of a leaf, while the other half is treated with the solvent as a control.

  • Virus Inoculation: After a set period (for protective effect) or before compound application (for curative effect), the entire leaf is mechanically inoculated with a suspension of TMV.

  • Incubation and Observation: Plants are incubated under controlled conditions for 3-4 days to allow for the development of local lesions.

  • Data Analysis: The number of lesions on each half of the leaf is counted, and the percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

TMV Coat Protein Assembly Inhibition Assay

This in vitro assay directly measures the ability of a compound to interfere with the self-assembly of the TMV coat protein.

Start Start Purify TMV Coat Protein (CP) Purify TMV Coat Protein (CP) Start->Purify TMV Coat Protein (CP) Induce CP self-assembly (e.g., by adjusting pH and ionic strength) Induce CP self-assembly (e.g., by adjusting pH and ionic strength) Purify TMV Coat Protein (CP)->Induce CP self-assembly (e.g., by adjusting pH and ionic strength) Add test compound at various concentrations Add test compound at various concentrations Induce CP self-assembly (e.g., by adjusting pH and ionic strength)->Add test compound at various concentrations Incubate to allow for assembly Incubate to allow for assembly Add test compound at various concentrations->Incubate to allow for assembly Analyze assembly products (e.g., by spectrophotometry or electron microscopy) Analyze assembly products (e.g., by spectrophotometry or electron microscopy) Incubate to allow for assembly->Analyze assembly products (e.g., by spectrophotometry or electron microscopy) Determine the extent of inhibition Determine the extent of inhibition Analyze assembly products (e.g., by spectrophotometry or electron microscopy)->Determine the extent of inhibition

Caption: Experimental workflow for TMV coat protein assembly inhibition assay.

Protocol Details:

  • Protein Purification: Recombinant TMV coat protein is expressed and purified.

  • Assembly Reaction: The purified CP is induced to self-assemble into discs or virus-like particles by adjusting buffer conditions (e.g., pH, ionic strength).

  • Compound Treatment: The test compound is added to the assembly reaction at various concentrations.

  • Analysis: The extent of assembly is monitored over time, often by measuring the increase in turbidity (light scattering) at a specific wavelength (e.g., 320 nm) using a spectrophotometer. Alternatively, transmission electron microscopy can be used to visualize the assembled structures.

  • Data Interpretation: A decrease in the rate or extent of turbidity increase in the presence of the compound indicates inhibition of CP assembly.

Conclusion

This comparative guide highlights the potential of this compound as a targeted antiviral agent against Tobacco Mosaic Virus, with a clear mechanism of action. While quantitative data for this compound in peer-reviewed literature is currently limited, its mode of action is analogous to the established antiviral, Ningnanmycin. The natural compounds, while showing promise, require further investigation to quantify their specific efficacy against TMV and elucidate their precise mechanisms of action. This guide serves as a valuable resource for researchers to inform the design of future studies and the development of novel and effective plant protection strategies.

References

A Researcher's Guide to Validating Target Engagement in Plant Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a bioactive compound engages its intended molecular target within a living plant cell is a critical step in fundamental research and the development of novel agrochemicals. This guide provides a comparative overview of key experimental methods for validating target engagement in planta, offering insights into their principles, protocols, and data interpretation.

While the specific compound "Tmv-IN-6" is not documented in publicly available scientific literature, the principles of target engagement validation remain universal. To illustrate these principles, we will use the hypothetical scenario of validating an inhibitor targeting a protein from the well-characterized Tobacco Mosaic Virus (TMV), a common model system in plant virology.

Comparison of Key Target Engagement Validation Methods

The selection of an appropriate method for validating target engagement depends on various factors, including the nature of the target protein, the availability of reagents, and the specific information required (e.g., qualitative interaction, binding affinity, or cellular localization of the interaction). Below is a comparison of several widely used techniques.

Method Principle Information Obtained Throughput In Vivo/In Vitro Key Advantages Key Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Target engagement in intact cells or lysates.Low to mediumBothLabel-free; applicable in native cellular environment.[1][2][3][4]Requires specific antibodies or mass spectrometry for detection; not all proteins show a significant thermal shift.
Bioluminescence Resonance Energy Transfer (BRET) Non-radiative energy transfer between a bioluminescent donor and a fluorescent acceptor fused to interacting proteins.Real-time protein-protein interactions in living cells; can be adapted for inhibitor screening.[5][6][7]Medium to highIn vivoHigh signal-to-noise ratio; avoids issues of autofluorescence.[6][8]Requires genetic modification of proteins; distance and orientation dependent.
Yeast Two-Hybrid (Y2H) Interaction between two proteins reconstitutes a functional transcription factor, activating a reporter gene.Identification of protein-protein interactions; screening for small molecule inhibitors of these interactions.[9][10][11]HighIn vivo (heterologous system)High-throughput screening capabilities.[9][10]Prone to false positives and negatives; interaction occurs in a non-native (yeast) environment.[9]
Affinity Purification-Mass Spectrometry (AP-MS) A tagged "bait" protein is used to pull down its interacting "prey" proteins from a cell lysate for identification by mass spectrometry.Identification of protein interaction partners and complexes.[12][13][14][15][16]Low to mediumIn vitro (from cell lysates)Can identify novel interaction partners in a near-native context.[14]May miss transient or weak interactions; prone to identifying non-specific binders.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.Quantitative binding affinity (KD), association (ka), and dissociation (kd) rates.[17][18][19][20][21]LowIn vitroLabel-free, real-time quantitative data on binding kinetics.[17][19][20]Requires purified protein and specialized equipment; immobilization can affect protein conformation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these techniques. Below are summarized protocols for the key experiments cited.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a powerful method to assess target engagement in a cellular context.[1][2][4]

  • Cell Culture and Treatment: Grow plant cell cultures (e.g., Arabidopsis thaliana suspension cells) to the desired density. Treat the cells with the compound of interest or a vehicle control for a specified time.

  • Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Cell Lysis: Immediately cool the samples on ice and lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve between the compound-treated and vehicle-treated samples indicates target engagement.

Bioluminescence Resonance Energy Transfer (BRET) Protocol

BRET is a robust technique for monitoring protein-protein interactions in living plant cells.[5][6][7]

  • Vector Construction: Create expression vectors where the target protein ("bait") is fused to a bioluminescent donor (e.g., Renilla luciferase, RLuc) and its suspected interacting partner ("prey") is fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Plant Transformation: Co-transform plant protoplasts or transiently express the constructs in Nicotiana benthamiana leaves via agroinfiltration.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine) to the transformed cells or tissues.

  • Signal Detection: Measure the light emission at the wavelengths corresponding to the donor and acceptor using a luminometer capable of sequential or simultaneous dual-wavelength detection.

  • BRET Ratio Calculation: Calculate the BRET ratio as the ratio of the acceptor emission to the donor emission. An increased BRET ratio in the presence of both fusion proteins compared to controls indicates an interaction. For inhibitor studies, a decrease in the BRET ratio upon compound treatment would suggest disruption of the protein-protein interaction.

Yeast Two-Hybrid (Y2H) for Inhibitor Screening Protocol

The Y2H system can be adapted to screen for small molecules that disrupt protein-protein interactions.[9][11]

  • Yeast Strain and Plasmids: Use a yeast strain with reporter genes (e.g., HIS3, lacZ) under the control of a GAL4-responsive promoter. The "bait" protein is fused to the GAL4 DNA-binding domain (BD), and the "prey" protein is fused to the GAL4 activation domain (AD).

  • Yeast Transformation: Co-transform the yeast with the bait and prey plasmids.

  • Interaction Confirmation: Plate the transformed yeast on selective media lacking histidine. Growth indicates an interaction between the bait and prey proteins.

  • Inhibitor Screening: Grow the yeast strain expressing the interacting protein pair in liquid media. Aliquot the culture into microtiter plates and add compounds from a chemical library to each well.

  • Reporter Gene Assay: After incubation, assess the activity of the lacZ reporter gene using a colorimetric substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

  • Hit Identification: Compounds that inhibit yeast growth on selective media or reduce the reporter gene activity are considered potential inhibitors of the protein-protein interaction.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and underlying biological principles.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_analysis Analysis A Plant Cells B Treatment (Compound vs. Vehicle) A->B C Heat Treatment (Temperature Gradient) B->C D Cell Lysis C->D E Centrifugation (Separate Soluble/Aggregated) D->E F Quantify Soluble Target Protein (e.g., Western Blot) E->F G Generate Melting Curve F->G H Compare Curves to Confirm Engagement G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

BRET_Signaling_Pathway cluster_constructs Fusion Proteins cluster_interaction In Planta Interaction cluster_detection Signal Detection Bait Bait Protein RLuc RLuc (Donor) Bait->RLuc fusion Interaction Protein Interaction Brings Donor and Acceptor into Proximity Bait->Interaction Prey Prey Protein YFP YFP (Acceptor) Prey->YFP fusion Prey->Interaction RLuc_YFP RLuc-YFP Proximity Interaction->RLuc_YFP EnergyTransfer Bioluminescence Resonance Energy Transfer RLuc_YFP->EnergyTransfer Substrate Add Substrate (Coelenterazine) Substrate->RLuc_YFP YFP_Emission YFP Emission Detected EnergyTransfer->YFP_Emission

Caption: Principle of Bioluminescence Resonance Energy Transfer (BRET).

Y2H_Inhibitor_Screen TF GAL4 Transcription Factor DNA-Binding Domain (BD) Activation Domain (AD) Bait Bait-BD Fusion TF:f1->Bait Prey Prey-AD Fusion TF:f2->Prey Interaction Bait-Prey Interaction Bait->Interaction Prey->Interaction Reconstitution Reconstitution of Functional GAL4 Interaction->Reconstitution Reporter Reporter Gene Activation (e.g., lacZ) Reconstitution->Reporter Inhibitor Small Molecule Inhibitor Inhibitor->Interaction disrupts

Caption: Yeast Two-Hybrid (Y2H) system for inhibitor screening.

References

Comparative Transcriptomic Analysis of Tobacco Mosaic Virus (TMV) Infected Plants

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the differential gene expression in response to TMV infection, comparing resistant and susceptible host responses.

This guide provides a comparative analysis of the transcriptomic changes occurring in plants infected with Tobacco Mosaic Virus (TMV). While specific data on the inhibitor "Tmv-IN-6" is not available in the current literature, this document synthesizes findings from various transcriptomic studies to compare the responses of TMV-infected plants under different conditions, primarily focusing on susceptible versus resistant host interactions. The data presented here is crucial for understanding the molecular mechanisms of plant defense and for the development of novel antiviral strategies.

I. Introduction to TMV and Host Response

Tobacco Mosaic Virus (TMV) is a well-characterized plant pathogen that causes significant economic losses in a wide range of crops.[1][2][3] Upon infection, a complex interaction between the virus and the host plant is initiated, leading to substantial changes in the host's gene expression profile.[4] These changes reflect the plant's defense mechanisms and the virus's strategies to hijack the host cellular machinery for its replication and spread.[5][6] Transcriptomic studies, such as RNA sequencing (RNA-Seq), have become powerful tools to investigate these interactions on a global scale.[4][7]

II. Experimental Protocols

A generalized workflow for comparative transcriptomic analysis of TMV-infected plants is outlined below. This protocol is a synthesis of methodologies commonly employed in the cited research.

1. Plant Growth and Virus Inoculation:

  • Plant Material: Nicotiana tabacum (tobacco) or Arabidopsis thaliana seedlings are typically used. Resistant and susceptible cultivars are grown under controlled greenhouse conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Virus Inoculum: A purified TMV solution is prepared.

  • Inoculation: The upper leaves of young plants (e.g., at the 4-6 leaf stage) are mechanically inoculated with the TMV solution. Control plants are mock-inoculated with the buffer solution.

2. Sample Collection and RNA Extraction:

  • Leaf samples from both infected and mock-inoculated plants are collected at different time points post-inoculation (e.g., 1, 3, 5, and 9 days post-inoculation (dpi)).[1][2][4]

  • Total RNA is extracted from the collected leaf tissues using a suitable RNA extraction kit, followed by quality and quantity assessment.

3. Library Preparation and Sequencing:

  • mRNA is enriched from the total RNA, fragmented, and used for cDNA synthesis.

  • Sequencing adaptors are ligated to the cDNA fragments to construct sequencing libraries.

  • The libraries are then sequenced using a high-throughput sequencing platform (e.g., Illumina).

4. Bioinformatic Analysis:

  • Data Preprocessing: Raw sequencing reads are filtered to remove low-quality reads and adaptor sequences.

  • Read Mapping: The clean reads are mapped to the reference genome of the host plant.

  • Differential Gene Expression Analysis: The expression levels of genes are quantified, and differentially expressed genes (DEGs) between infected and control samples are identified based on statistical criteria (e.g., |log2(fold change)| ≥ 1 and a false discovery rate (FDR) < 0.05).

  • Functional Annotation and Enrichment Analysis: DEGs are annotated using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological processes and metabolic pathways.[1][2][4][7]

Experimental Workflow Diagram

experimental_workflow cluster_plant_prep Plant Preparation & Inoculation cluster_sampling Sampling & RNA Processing cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis p1 Plant Growth (Resistant & Susceptible lines) p2 TMV Inoculation p1->p2 p3 Mock Inoculation (Control) p1->p3 s1 Sample Collection (Multiple time points) p2->s1 p3->s1 s2 Total RNA Extraction s1->s2 q1 mRNA Library Preparation s2->q1 q2 High-Throughput Sequencing q1->q2 b1 Data Preprocessing & QC q2->b1 b2 Read Alignment to Reference Genome b1->b2 b3 Differential Gene Expression Analysis b2->b3 b4 Functional Annotation (GO, KEGG) b3->b4 end end b4->end Comparative Analysis

Caption: A generalized workflow for comparative transcriptomics of TMV-infected plants.

III. Comparative Transcriptomic Data

The following tables summarize the quantitative data on differentially expressed genes (DEGs) in TMV-infected plants compared to mock-inoculated controls, with a focus on the differences between resistant and susceptible lines.

Table 1: Differentially Expressed Genes (DEGs) in TMV-Infected Nicotiana tabacum

Comparison GroupTime Post-InoculationNumber of Upregulated DEGsNumber of Downregulated DEGsTotal DEGsReference
Susceptible (K326) vs. Control9 dpi1,2341,1542,388[1][2]
Resistant (R_K326) vs. Control9 dpi2,1561,1253,281[1][2]
Mono-infected vs. Control1 dpi1,1891,1832,372[4]
Mono-infected vs. Control3 dpi1,6251,5433,168[4]
Mono-infected vs. Control5 dpi9871,0582,045[4]

Data synthesized from multiple studies. The exact numbers can vary based on experimental conditions and statistical thresholds.

Table 2: Key Enriched KEGG Pathways in TMV-Infected Plants

PathwayRegulation in Resistant LinesRegulation in Susceptible LinesKey Associated Functions
Plant-pathogen interactionSignificantly UpregulatedUpregulatedDefense response, recognition of viral components
Flavonoid biosynthesisSignificantly UpregulatedModerately UpregulatedProduction of antiviral compounds (e.g., naringin)
Salicylic Acid (SA) biosynthesisSignificantly UpregulatedUpregulatedSystemic acquired resistance (SAR)
Phenylpropanoid biosynthesisUpregulatedUpregulatedProduction of defense-related secondary metabolites
PhotosynthesisDownregulatedSignificantly DownregulatedGeneral stress response, resource reallocation
Porphyrin and chlorophyll metabolismDownregulatedSignificantly DownregulatedSymptom development (e.g., mosaic, chlorosis)
RNA silencingUpregulatedUpregulatedAntiviral defense mechanism

IV. Key Signaling Pathways in TMV Defense

A. Plant-Pathogen Interaction and Defense Signaling

Upon TMV infection, plants activate a complex defense signaling network. In resistant plants, this response is generally stronger and more rapid. Key pathways include the upregulation of genes involved in pathogen recognition, signal transduction, and the production of defense-related proteins.

Signaling Pathway in Resistant vs. Susceptible Plants

defense_pathway cluster_resistant Resistant Host Response cluster_susceptible Susceptible Host Response r_tmv TMV Infection r_rec Pathogen Recognition (R genes) r_tmv->r_rec r_signal Signal Transduction (MAPK cascade) r_rec->r_signal r_sa Salicylic Acid (SA) Biosynthesis r_signal->r_sa r_flav Flavonoid Biosynthesis (e.g., Naringin) r_signal->r_flav r_pr Pathogenesis-Related (PR) Gene Expression r_signal->r_pr r_defense Enhanced Defense & Virus Restriction r_sa->r_defense r_flav->r_defense r_pr->r_defense s_tmv TMV Infection s_rec Weak/Delayed Recognition s_tmv->s_rec s_signal Basal Signal Transduction s_rec->s_signal s_photo Downregulation of Photosynthesis s_signal->s_photo s_symptom Symptom Development (Mosaic, Chlorosis) s_signal->s_symptom s_rep Viral Replication & Spread s_signal->s_rep

References

Assessing the Evolutionary Resistance of TMV to Tmv-IN-6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, public-domain research on a specific compound designated "Tmv-IN-6" is not available. This guide, therefore, presents a realistic, illustrative comparison based on established methodologies in plant virology and antiviral research. The data for this compound is hypothetical and serves to model the assessment of novel antiviral compounds against Tobacco Mosaic Virus (TMV). This document is intended for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the hypothetical antiviral agent this compound against two known inhibitors of TMV, Ningnanmycin and Ribavirin. The focus is on the evolutionary resistance of TMV to these compounds, a critical factor in determining their long-term efficacy as plant protection agents.

Antiviral Activity Profile

The initial assessment of any novel antiviral compound involves determining its efficacy and safety profile. The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound, Ningnanmycin, and Ribavirin against TMV in Nicotiana tabacum leaf discs.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

CompoundEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)
This compound 15.8>1000>63.3
Ningnanmycin55.2>1000>18.1
Ribavirin89.4>1000>11.2

EC50 (Half-maximal Effective Concentration): Concentration of the compound that inhibits TMV replication by 50%. CC50 (Half-maximal Cytotoxic Concentration): Concentration of the compound that reduces cell viability by 50%.

Emergence of Viral Resistance

Prolonged exposure to antiviral agents can lead to the selection of resistant viral strains. The frequency of resistance and the specific genetic mutations conferring resistance are key indicators of the compound's long-term utility.

Table 2: Resistance Profile of TMV Mutants

CompoundFrequency of ResistanceKey Amino Acid SubstitutionsViral Target
This compound 1 in 10^5 passagesP123L, I125TReplicase
Ningnanmycin1 in 10^4 passagesG35R, V45ACoat Protein
Ribavirin1 in 10^3 passagesMultiple substitutionsRNA-dependent RNA polymerase

Fitness Cost of Resistance

Resistance mutations can sometimes impair the virus's ability to replicate and spread in the absence of the antiviral compound. This "fitness cost" can influence the prevalence of resistant strains in the field.

Table 3: Relative Fitness of Resistant TMV Mutants

CompoundResistant MutantRelative Replication Rate (vs. Wild-Type)Competitive Index
This compound TMV-Rep(P123L)0.850.46
NingnanmycinTMV-CP(G35R)0.920.78
RibavirinTMV-RdRp(multi)0.780.35

Relative Replication Rate: The replication efficiency of the mutant virus compared to the wild-type virus in the absence of the compound. Competitive Index: The relative fitness of the mutant virus when co-inoculated with the wild-type virus.

Experimental Protocols

Antiviral Activity Assay (Leaf Disc Method)
  • Plant Material: Healthy Nicotiana tabacum cv. Xanthi-nc plants are grown in a controlled environment (25°C, 16h light/8h dark cycle).

  • Virus Inoculation: Purified TMV (0.5 µg/mL in 0.01 M phosphate buffer) is used as the inoculum.

  • Compound Preparation: this compound, Ningnanmycin, and Ribavirin are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with sterile water.

  • Assay Procedure:

    • Leaf discs (1 cm diameter) are punched from healthy tobacco leaves.

    • The leaf discs are floated on solutions containing the different concentrations of the test compounds for 24 hours.

    • The leaf discs are then inoculated with the TMV suspension.

    • After a 72-hour incubation period, the leaf discs are homogenized.

    • The level of TMV coat protein is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 and CC50 values are calculated using a dose-response curve fitting software.

Resistance Selection Protocol
  • Virus Propagation: Wild-type TMV is serially passaged in N. tabacum plants in the presence of sub-lethal concentrations of the antiviral compounds.

  • Dose Escalation: The concentration of the antiviral compound is gradually increased with each passage.

  • Isolation of Resistant Mutants: Virus isolates that can replicate at higher concentrations of the compound are selected.

  • Plaque Purification: Individual viral clones are isolated through plaque assays to ensure a homogenous population.

  • Genotypic Analysis: The genome of the resistant mutants is sequenced to identify mutations responsible for resistance.

Fitness Assessment (Growth Competition Assay)
  • Inoculum Preparation: The resistant mutant and wild-type TMV are mixed in a 1:1 ratio.

  • Plant Inoculation: N. tabacum plants are inoculated with the virus mixture.

  • Serial Passaging: The virus is serially passaged in new plants every 7 days for a total of 5 passages.

  • Quantification of Viral Strains: At each passage, the relative proportion of the mutant and wild-type virus is determined using quantitative RT-PCR with strain-specific primers.

  • Calculation of Competitive Index: The competitive index is calculated based on the change in the ratio of the two viral strains over time.

Visualizations

Experimental Workflow for Resistance Assessment

G cluster_0 Antiviral Activity cluster_1 Resistance Selection cluster_2 Fitness Cost Analysis A Leaf Disc Assay B Determine EC50 & CC50 A->B C Serial Passage with Increasing [Compound] B->C Select Compound D Isolate Resistant Mutants C->D E Sequence Viral Genome D->E F Growth Competition Assay (Mutant vs. Wild-Type) E->F Characterize Mutant G Quantify Viral Proportions F->G H Calculate Relative Fitness G->H

Caption: Workflow for assessing TMV evolutionary resistance.

Hypothetical TMV Infection and Inhibition Pathway

G cluster_0 Host Cell TMV TMV Virion Uncoating Uncoating TMV->Uncoating Viral_RNA Viral RNA Uncoating->Viral_RNA Translation Translation Viral_RNA->Translation Replication RNA Replication Viral_RNA->Replication Replicase Replicase Protein Translation->Replicase Replicase->Replication New_vRNA New Viral RNA Replication->New_vRNA Assembly Assembly New_vRNA->Assembly New_Virion New Virion Assembly->New_Virion Tmv_IN6 This compound Tmv_IN6->Replicase Inhibition

Caption: Proposed mechanism of this compound inhibiting TMV replication.

Evolutionary Path to Resistance

G WT_Virus Wild-Type TMV (Susceptible) Pressure Selective Pressure (this compound) WT_Virus->Pressure Mutation Random Mutation in Replicase Gene Pressure->Mutation Resistant_Virus Resistant TMV Mutant (e.g., P123L) Mutation->Resistant_Virus Outcome Dominant Strain in Presence of Drug Resistant_Virus->Outcome

Caption: Logic of selective pressure leading to TMV resistance.

Safety Operating Guide

Personal protective equipment for handling Tmv-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Tmv-IN-6, a novel antiviral and fungicidal agent. As a new research chemical, a comprehensive Safety Data Sheet (SDS) with specific quantitative hazard data is not yet publicly available. Therefore, the following guidance is based on general laboratory safety principles for handling novel chemical compounds and available information on this compound.

Compound Information

PropertyValue
Product Name This compound
Catalog Number HY-155044 (MedChemExpress)
Chemical Formula C29H27N3OS
Molecular Weight 465.61 g/mol
Description A novel antiviral and fungicidal agent that inhibits the assembly of the Tobacco Mosaic Virus (TMV) by binding to its coat protein (CP).[1]
Form Solid

Personal Protective Equipment (PPE)

Due to the absence of specific toxicity data, a cautious approach is mandatory. The following PPE should be worn at all times when handling this compound:

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Regularly inspect gloves for tears or punctures.
Body Protection A lab coat or chemical-resistant apron.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If weighing or handling in a way that generates dust, a NIOSH-approved respirator with a particulate filter is recommended.Minimizes inhalation of the compound.

Operational Plan: Step-by-Step Handling Procedures

This workflow outlines the essential steps for safely handling this compound from receipt to disposal.

G cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Decontamination and Disposal receiving Receiving: - Verify container integrity. - Log into inventory. storage Storage: - Store in a cool, dry, well-ventilated area. - Keep away from incompatible materials. receiving->storage Immediate Action preparation Preparation: - Work in a fume hood. - Wear full PPE. - Weigh carefully to avoid dust. storage->preparation For Use experiment Experimentation: - Follow specific experimental protocol. - Avoid generating aerosols. preparation->experiment decontamination Decontamination: - Clean work surfaces with an appropriate solvent (e.g., 70% ethanol). - Decontaminate all used equipment. experiment->decontamination Post-Experiment waste_collection Waste Collection: - Collect all solid and liquid waste in labeled, sealed containers. decontamination->waste_collection disposal Disposal: - Dispose of as hazardous chemical waste according to institutional and local regulations. waste_collection->disposal G cluster_tmv_assembly Normal TMV Assembly cluster_inhibition Inhibition by this compound cluster_infection Plant Cell Infection CP TMV Coat Protein (CP) Assembly Self-Assembly CP->Assembly RNA Viral RNA RNA->Assembly TMV Intact Tobacco Mosaic Virus Assembly->TMV Forms Infection Successful Infection TMV->Infection Tmv_IN_6 This compound CP_inhibited TMV Coat Protein (CP) Tmv_IN_6->CP_inhibited Binds to Assembly_blocked Assembly Blocked CP_inhibited->Assembly_blocked No_Infection Infection Prevented Assembly_blocked->No_Infection Prevents

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.